molecular formula C7H5Br2F B1337761 2-Bromo-4-fluorobenzyl bromide CAS No. 61150-57-0

2-Bromo-4-fluorobenzyl bromide

Cat. No.: B1337761
CAS No.: 61150-57-0
M. Wt: 267.92 g/mol
InChI Key: QPLUIZXBWYUFMY-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzyl bromide is a useful research compound. Its molecular formula is C7H5Br2F and its molecular weight is 267.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLUIZXBWYUFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443823
Record name 2-Bromo-4-fluorobenzyl bromide
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Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61150-57-0
Record name 2-Bromo-1-(bromomethyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61150-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorobenzyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Bromo-4-fluorobenzyl bromide (CAS No. 61150-57-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-4-fluorobenzyl bromide, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, detailed synthesis protocols, and its significant application in the development of targeted cancer therapeutics, specifically as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors.

Chemical and Physical Properties

This compound is a halogenated aromatic compound valued for its reactive benzyl bromide moiety, making it a versatile reagent for introducing the 2-bromo-4-fluorobenzyl group into various molecular scaffolds. Its quantitative data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 61150-57-0[1]
Molecular Formula C₇H₅Br₂F[1]
Molecular Weight 267.92 g/mol [1]
Melting Point 47 °C[1]
Synonyms 2-Bromo-1-(bromomethyl)-4-fluorobenzene[1]
SMILES C1=CC(=C(C=C1F)Br)CBr[1]
Storage Temperature 10°C - 25°C[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the radical bromination of 2-bromo-4-fluorotoluene.[2]

Materials:

  • 2-bromo-4-fluorotoluene (0.40 mole)

  • N-bromosuccinimide (NBS) (0.40 mole)

  • Benzoyl peroxide (0.03 mole)

  • Carbon tetrachloride

Procedure:

  • In a reaction vessel, combine 75 g (0.40 mole) of 2-bromo-4-fluorotoluene, 70.6 g (0.40 mole) of N-bromosuccinimide, and 2.5 g (0.03 mole) of benzoyl peroxide.

  • Add 450 ml of carbon tetrachloride to the mixture.

  • Initiate the reaction, typically under reflux conditions with light initiation, and monitor for completion.

  • Upon completion, the reaction mixture will contain impure this compound, which can be purified by standard methods such as recrystallization or chromatography.

Application in the Synthesis of PARP Inhibitor Precursors

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including PARP inhibitors like olaparib and its analogues. The following is a representative protocol for the alkylation of a piperazine derivative, a common step in the synthesis of these inhibitors.

Materials:

  • This compound

  • A suitable piperazine derivative (e.g., 1-(cyclopropanecarbonyl)piperazine)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • An appropriate solvent (e.g., acetonitrile or dimethylformamide)

Procedure:

  • Dissolve the piperazine derivative in the chosen solvent in a reaction flask.

  • Add the non-nucleophilic base to the solution.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield the desired N-(2-bromo-4-fluorobenzyl)piperazine derivative.

Role in Targeted Cancer Therapy: PARP Inhibition

PARP inhibitors are a class of targeted cancer drugs that have shown significant efficacy in treating cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[3][4][5] These inhibitors exploit the concept of synthetic lethality, where the inhibition of two key DNA repair pathways leads to cancer cell death, while normal cells, with at least one functional pathway, can survive.[4]

The PARP1 Signaling Pathway in DNA Damage Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[6][7][8] When an SSB occurs, PARP1 binds to the damaged DNA and synthesizes a chain of poly(ADP-ribose) (PAR) polymers on itself and other nuclear proteins.[6] This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[7]

In cancer cells with a deficient HRR pathway (e.g., due to BRCA mutations), the repair of double-strand breaks (DSBs) is compromised. When PARP is inhibited, SSBs are not efficiently repaired and can accumulate, leading to the formation of DSBs during DNA replication.[4] The combination of PARP inhibition and a faulty HRR pathway results in a catastrophic level of genomic instability and ultimately, cancer cell death.[4]

The following diagram illustrates the PARP1 signaling pathway and the mechanism of action for PARP inhibitors.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PARylation PAR Polymer Synthesis PARP1->PARylation catalyzes Replication_Fork_Collapse Replication Fork Collapse Repair_Complex Recruitment of Repair Proteins (XRCC1, LigIII, Polβ) PARylation->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair facilitates Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HRR_Pathway Homologous Recombination Repair (HRR) DNA_DSB->HRR_Pathway Apoptosis Apoptosis DNA_DSB->Apoptosis leads to (in HRR deficient cells) HRR_Pathway->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibits BRCA_Deficiency BRCA1/2 Deficiency (HRR Defective) BRCA_Deficiency->HRR_Pathway impairs

Caption: PARP1 Signaling Pathway in DNA Damage Repair and Inhibition.

Logical Workflow for Drug Development

The use of this compound as a starting material for PARP inhibitors follows a logical workflow in drug development, from initial synthesis to the final therapeutic application.

Drug_Development_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (Alkylation of Piperazine Core) Start->Synthesis Intermediate PARP Inhibitor Precursor Synthesis->Intermediate Final_Compound Final PARP Inhibitor (e.g., Olaparib Analogue) Intermediate->Final_Compound In_Vitro In Vitro Testing (Enzyme Assays, Cell Lines) Final_Compound->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Therapeutic_Application Cancer Therapy Clinical_Trials->Therapeutic_Application

Caption: Drug Development Workflow for PARP Inhibitors.

Safety and Handling

This compound is a corrosive and lachrymatory substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, with a particularly significant role in the development of PARP inhibitors for targeted cancer therapy. Its unique substitution pattern and reactivity make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for its effective and safe use in research and development.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2-Bromo-4-fluorobenzyl bromide, a key reagent in various synthetic applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound, with the CAS number 61150-57-0, is a halogenated aromatic compound. Its physical characteristics are crucial for its handling, storage, and application in synthetic chemistry. The key physical properties are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₅Br₂F
Molecular Weight 267.92 g/mol [1]
Melting Point 47 °C
Boiling Point Data not readily available
Density Data not readily available
Solubility Data not readily available
IUPAC Name 2-bromo-1-(bromomethyl)-4-fluorobenzene[1]
SMILES String FC1=CC(Br)=C(CBr)C=C1[1]
Physical Form Solid[1]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental methodologies for key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or an automated detection system.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is the final melting point. The melting range is reported as the range between these two temperatures. A narrow melting range is indicative of high purity.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point at a given pressure is a key characteristic.

Methodology (Thiele Tube Method):

  • Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating and Observation: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a continuous stream of bubbles emerges. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Determination

The density of a solid is its mass per unit volume.

Methodology (Volume Displacement Method):

  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble. The initial volume of the liquid is recorded. The weighed solid is then carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume is recorded. The volume of the solid is the difference between the final and initial liquid levels.

  • Calculation: The density is calculated by dividing the mass of the solid by its determined volume.

Solubility Determination

Solubility is the property of a solid to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

  • Procedure: A small, measured amount of this compound is placed in a series of test tubes. A measured volume of each solvent is added to a separate test tube. The mixtures are agitated (e.g., by vortexing) for a set period.

  • Observation: The solubility is determined by visual inspection. If the solid completely disappears, it is considered soluble. If it remains undissolved, it is insoluble. If some but not all of the solid dissolves, it is partially soluble. The results can be expressed qualitatively (soluble, partially soluble, insoluble) or quantitatively (e.g., in g/100 mL).

Visualizing Experimental Workflows

To further clarify the logical flow of determining the physical properties of a chemical compound, the following diagrams have been generated using Graphviz.

G Workflow for Physical Property Determination cluster_start cluster_properties Physical Property Tests cluster_data Data Analysis and Reporting start Start: Obtain Pure Sample of this compound melting_point Melting Point Determination start->melting_point boiling_point Boiling Point Determination start->boiling_point density Density Determination start->density solubility Solubility Screening start->solubility data_table Compile Data into Structured Table melting_point->data_table boiling_point->data_table density->data_table solubility->data_table report Generate Technical Whitepaper data_table->report

Caption: Workflow for the determination of physical properties.

G Decision Tree for Solubility Testing start Add Sample to Test Solvent agitate Agitate Mixture start->agitate observe Observe for Dissolution agitate->observe soluble Record as 'Soluble' observe->soluble Complete Dissolution insoluble Record as 'Insoluble' observe->insoluble No Dissolution partially_soluble Record as 'Partially Soluble' observe->partially_soluble Partial Dissolution

Caption: Decision tree for qualitative solubility testing.

References

Technical Guide: Synthesis of 2-Bromo-4-fluorobenzyl bromide from 2-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-bromo-4-fluorobenzyl bromide, a key intermediate in the development of pharmaceuticals and other fine chemicals. The primary method detailed is the free-radical bromination of the benzylic position of 2-bromo-4-fluorotoluene.

Reaction Overview

The synthesis of this compound from 2-bromo-4-fluorotoluene is typically achieved through a free-radical chain reaction.[1] This process, often referred to as benzylic bromination, selectively targets the methyl group attached to the aromatic ring.[2] A common and effective reagent for this transformation is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, minimizing unwanted side reactions.[2][3] The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN, and is often carried out under reflux in a non-polar solvent like carbon tetrachloride.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of this compound.

ParameterValueUnit
Reactants
2-Bromo-4-fluorotoluene75g
0.40mole
N-Bromosuccinimide (NBS)70.6g
0.40mole
Initiator
Benzoyl Peroxide2.5g
0.03mole
Solvent
Carbon Tetrachloride450ml
Product
Impure this compound107.8g

Table 1: Summary of quantitative data for the synthesis of this compound.[4]

Experimental Protocol

This section details the methodology for the synthesis of this compound from 2-bromo-4-fluorotoluene.

Materials:

  • 2-Bromo-4-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide

  • Carbon Tetrachloride

Procedure: [4]

  • In a suitable reaction vessel, combine 75 g (0.40 mole) of 2-bromo-4-fluorotoluene, 70.6 g (0.40 mole) of N-bromosuccinimide, and 2.5 g (0.03 mole) of benzoyl peroxide.

  • Add 450 ml of carbon tetrachloride to the reaction mixture.

  • Heat the mixture to reflux.

  • Maintain the reaction at reflux for a sufficient time to ensure completion (monitoring by TLC or GC is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting product is 107.8 g of impure this compound. Further purification may be required depending on the desired purity.

Reaction Pathway and Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

G Chemical Reaction Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-bromo-4-fluorotoluene 2-Bromo-4-fluorotoluene 2-bromo-4-fluorobenzyl_bromide This compound 2-bromo-4-fluorotoluene->2-bromo-4-fluorobenzyl_bromide NBS N-Bromosuccinimide (NBS) NBS->2-bromo-4-fluorobenzyl_bromide initiator Benzoyl Peroxide (Initiator) initiator->2-bromo-4-fluorobenzyl_bromide solvent Carbon Tetrachloride (Solvent) Reflux solvent->2-bromo-4-fluorobenzyl_bromide G Experimental Workflow A Combine Reactants: - 2-Bromo-4-fluorotoluene - N-Bromosuccinimide - Benzoyl Peroxide B Add Solvent: Carbon Tetrachloride A->B C Heat to Reflux B->C D Reaction Monitoring (TLC/GC) C->D E Cool to Room Temperature D->E F Product Isolation: Impure this compound E->F

References

Spectroscopic Characterization of 2-Bromo-4-fluorobenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-fluorobenzyl bromide (C₇H₅Br₂F), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

Understanding the spectroscopic profile of this compound is crucial for its unambiguous identification, purity assessment, and for monitoring its reactions in synthetic chemistry. This guide presents predicted and comparative spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this and similar molecules. The quantitative data is summarized in easy-to-reference tables, and a Graphviz diagram illustrates the general analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of experimentally verified public data for this compound, the following tables present predicted data based on established spectroscopic principles, analysis of structurally similar compounds, and data from its isomer, 4-Bromo-2-fluorobenzyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~4.5Singlet2H-CH₂Br
~7.5Doublet of doublets1HAr-H
~7.3Doublet of doublets1HAr-H
~7.1Triplet of doublets1HAr-H

Predictions are based on the analysis of related structures and standard chemical shift tables. The aromatic region will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~30-CH₂Br
~115 (d, J ≈ 20 Hz)Ar-C
~120 (d, J ≈ 25 Hz)Ar-C
~130Ar-C
~133 (d, J ≈ 5 Hz)Ar-C
~138 (d, J ≈ 10 Hz)Ar-C
~162 (d, J ≈ 250 Hz)Ar-C-F

Predictions are based on additivity rules and comparison with related fluorinated and brominated aromatic compounds. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF), and other aromatic carbons will show smaller two- and three-bond couplings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretching
1250-1200StrongC-F stretch
1220-1200Strong-CH₂- wag
700-600StrongC-Br stretch
900-800StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zInterpretation
266/268/270Molecular ion peak ([M]⁺) cluster, showing the characteristic isotopic pattern for two bromine atoms.
187/189Fragment from the loss of a bromine radical (·Br).
108Fragment from the loss of two bromine radicals.
91Tropylium ion, a common fragment in benzyl derivatives.

The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 pattern for fragments containing both bromine atoms.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of the compound from any impurities.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-350).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine atoms.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final Report & Data Archiving Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented predicted and comparative data, along with detailed experimental protocols, serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The systematic approach to spectroscopic analysis outlined herein is applicable to a wide range of organic molecules.

2-Bromo-4-fluorobenzyl bromide molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of 2-Bromo-4-fluorobenzyl bromide (also known as 4-Bromo-1-(bromomethyl)-2-fluorobenzene), a critical intermediate in the fields of pharmaceutical and agrochemical research. Its unique disubstituted pattern, featuring both bromine and fluorine atoms, makes it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] The strategic placement of these halogens can significantly influence the pharmacokinetic and pharmacodynamic profiles of target compounds, aiding in the development of novel therapeutics.[1][3]

Molecular Structure and Chemical Formula

This compound is a disubstituted toluene derivative. The core structure consists of a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 4, and a bromomethyl group at position 1.

  • Molecular Formula: C₇H₅Br₂F[4][5][6][7]

  • IUPAC Name: 4-bromo-1-(bromomethyl)-2-fluorobenzene[5][6]

  • SMILES: C1=CC(=C(C=C1Br)F)CBr[4][5]

  • InChI Key: XMHNLZXYPAULDF-UHFFFAOYSA-N[5][6]

The presence of the benzyl bromide moiety provides a highly reactive site for nucleophilic substitution and alkylation reactions, while the bromo and fluoro groups on the aromatic ring offer opportunities for cross-coupling reactions and modulation of the electronic properties of the molecule.[2][8]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Weight 267.92 g/mol [4][5][7]
Appearance White to pale cream or light yellow crystals/powder[6][7]
Melting Point 33-39 °C[6][7]
Boiling Point 126 °C at 19 mmHg[7]
Density 1.9094 g/mL at 25°C[7]
CAS Number 76283-09-5[5][6][7]

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been established. A common and direct method is the radical bromination of the corresponding toluene derivative.

Protocol: Radical Bromination of 2-Bromo-4-fluorotoluene [9]

This procedure involves the side-chain bromination of 2-bromo-4-fluorotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

  • Reaction Setup: A mixture of 2-bromo-4-fluorotoluene (0.40 mole), N-bromosuccinimide (0.40 mole), and benzoyl peroxide (0.03 mole) is prepared in carbon tetrachloride (450 ml).

  • Initiation: The reaction mixture is heated to reflux to initiate the radical chain reaction. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved through recrystallization or column chromatography to afford pure this compound.

Another documented approach involves a multi-step synthesis starting from more readily available materials like para-aminotoluene, proceeding through nitration, diazotization, bromination, reduction, and finally, optical bromination to yield the target compound.[10]

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of novel organic compounds, particularly within the pharmaceutical and agrochemical industries.[2]

  • Pharmaceutical Synthesis: The compound is utilized in the construction of complex molecular scaffolds for APIs.[1] For instance, it may be used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione, a potential therapeutic agent.[7] The reactive benzyl bromide handle allows for its attachment to various core structures, while the halogenated phenyl ring can be further functionalized.

  • Medicinal Chemistry: The introduction of fluorine and bromine atoms into a drug candidate can significantly alter its metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug design.[3][8]

  • Organic Synthesis: Beyond drug development, it is a versatile reagent for various organic transformations, including alkylations and the synthesis of other substituted benzyl derivatives.[2]

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of this compound via the radical bromination of 2-Bromo-4-fluorotoluene.

Synthesis_Pathway Reactant 2-Bromo-4-fluorotoluene Reagents Benzoyl Peroxide (Initiator) Carbon Tetrachloride (Solvent) Heat (Δ) Reactant->Reagents NBS N-Bromosuccinimide (NBS) NBS->Reagents Product This compound Reagents->Product Radical Bromination

Caption: Synthesis of this compound.

References

The Synthesis and Early Characterization of 2-Bromo-4-fluorobenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early studies and discovery of 2-Bromo-4-fluorobenzyl bromide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the synthetic pathways, experimental protocols, and physicochemical properties of the compound and its key precursor, drawing from early scientific literature.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound and its immediate precursor, 2-bromo-4-fluorotoluene. It is important to note that while some physical properties for this compound are available, others such as boiling point and density are not explicitly detailed in early public literature for this specific isomer.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 61150-57-0[1]
Molecular Formula C₇H₅Br₂F[1]
Molecular Weight 267.92 g/mol [1]
Melting Point 47 °C[1]
Appearance Solid[2]

Table 2: Physicochemical Properties of the Precursor 2-Bromo-4-fluorotoluene

PropertyValueReference
CAS Number 1422-53-3[3][4]
Molecular Formula C₇H₆BrF[3][4]
Molecular Weight 189.03 g/mol [4]
Boiling Point 170-172 °C[3][5]
Density 1.526 g/mL at 25 °C[3][5]
Refractive Index n20/D 1.528[3]
Appearance Colorless to almost colorless clear liquid[4]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process, starting from 4-fluorotoluene. The initial step involves the bromination of the aromatic ring to produce 2-bromo-4-fluorotoluene, which is then subjected to a free-radical bromination on the methyl group.

Synthesis of 2-Bromo-4-fluorotoluene

The synthesis of the precursor, 2-bromo-4-fluorotoluene, involves the electrophilic aromatic substitution of 4-fluorotoluene.

Protocol:

  • To a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid, 1.1 g of iron powder and 1.1 g of iodine are added.[6]

  • A solution of 160 g of bromine in 60 ml of glacial acetic acid is added all at once.[6]

  • The reaction is initially exothermic and is maintained at a temperature of 25-27 °C, first by cooling with water and then with warm water.[6]

  • The reaction mixture is stirred at this temperature for 3 hours.[6]

  • Following the reaction, the glacial acetic acid and any unreacted 4-fluorotoluene are removed by distillation in vacuo.[6]

  • The resulting mixture of monobrominated isomers is then separated by distillation on a column to yield 2-bromo-4-fluorotoluene.[6]

Synthesis of this compound

The conversion of 2-bromo-4-fluorotoluene to this compound is achieved through a free-radical bromination of the benzylic methyl group.

Protocol:

  • A mixture of 75 g (0.40 mole) of 2-bromo-4-fluorotoluene, 70.6 g (0.40 mole) of N-bromosuccinimide (NBS), and 2.5 g (0.03 mole) of benzoyl peroxide is prepared in 450 ml of carbon tetrachloride.[7]

  • The reaction mixture is heated to initiate the free-radical reaction. The exact temperature and reaction time may vary but are typical for NBS brominations with a radical initiator.

  • Upon completion of the reaction, the succinimide byproduct is filtered off.

  • The solvent is removed under reduced pressure to yield impure this compound.[7]

  • Further purification can be achieved by recrystallization or chromatography.

Reaction Mechanisms and Logical Workflows

The synthesis of this compound involves two distinct reaction mechanisms. The initial formation of 2-bromo-4-fluorotoluene proceeds via electrophilic aromatic substitution, while the subsequent benzylic bromination is a free-radical chain reaction.

Synthesis Workflow of 2-Bromo-4-fluorotoluene

The following diagram illustrates the workflow for the synthesis of the key precursor, 2-bromo-4-fluorotoluene.

Synthesis_of_2_Bromo_4_fluorotoluene reagents 4-Fluorotoluene Iron Powder Iodine reaction Reaction at 25-27°C for 3 hours reagents->reaction bromine Bromine in Glacial Acetic Acid bromine->reaction workup Distillation in vacuo (Removal of solvent and unreacted starting material) reaction->workup purification Column Distillation workup->purification product 2-Bromo-4-fluorotoluene purification->product

Caption: Synthesis workflow for 2-bromo-4-fluorotoluene.

Free-Radical Bromination of 2-Bromo-4-fluorotoluene

The conversion of 2-bromo-4-fluorotoluene to the final product is a classic example of a free-radical chain reaction, which can be broken down into three key stages: initiation, propagation, and termination.

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Benzoyl Peroxide bromine_rad Bromine Radical (Br•) initiator->bromine_rad Heat toluene_deriv 2-Bromo-4-fluorotoluene bromine_rad->toluene_deriv benzyl_rad 2-Bromo-4-fluorobenzyl Radical toluene_deriv->benzyl_rad + Br• product 2-Bromo-4-fluorobenzyl bromide benzyl_rad->product + NBS nbs N-Bromosuccinimide (NBS) succinimide_rad Succinimide Radical hbr HBr term1 Br• + Br• → Br₂ term2 Benzyl• + Br• → Product term3 Benzyl• + Benzyl• → Dimer

Caption: Mechanism of free-radical bromination.

This guide provides a foundational understanding of the early synthesis and characterization of this compound. The provided protocols and workflows are based on established chemical principles and early reports in the scientific literature. Researchers and drug development professionals can utilize this information as a starting point for further investigation and application of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzyl bromide is a versatile bifunctional electrophile of significant interest in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a reactive benzylic bromide and a less reactive aryl bromide, allows for sequential and site-selective transformations. The presence of a fluorine atom on the aromatic ring further modulates the electronic properties of the molecule, influencing its reactivity and providing a valuable spectroscopic handle. This guide provides a comprehensive overview of the reactivity of this compound, detailing its synthesis and behavior in a range of important organic reactions.

Synthesis of this compound

The primary synthetic route to this compound involves the radical bromination of 2-bromo-4-fluorotoluene. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride.[1]

Experimental Protocol: Radical Bromination of 2-Bromo-4-fluorotoluene[1]

In a suitable reaction vessel, 2-bromo-4-fluorotoluene (0.40 mole), N-bromosuccinimide (0.40 mole), and benzoyl peroxide (0.03 mole) are combined in carbon tetrachloride (450 ml). The reaction mixture is heated to initiate the radical chain reaction. Upon completion, the succinimide byproduct is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude this compound. Purification can be achieved by recrystallization or chromatography.

Reactivity at the Benzylic Position

The benzylic bromide is the more reactive electrophilic site in this compound, readily participating in nucleophilic substitution reactions. This high reactivity is attributed to the stability of the resulting benzylic carbocation intermediate, which is resonance-stabilized by the adjacent aromatic ring.

Nucleophilic Substitution Reactions

This compound reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and cyanide, to afford the corresponding substituted products. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions, such as with weaker nucleophiles or in polar protic solvents.

G This compound This compound Product Substituted Product This compound->Product Sɴ2 reaction Br_minus Br⁻ Nu Nucleophile (Nu⁻) Nu->Product

Figure 1: General workflow for nucleophilic substitution at the benzylic position.

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileReagentProductReaction ConditionsYieldReference
AmineR¹R²NHN-(2-Bromo-4-fluorobenzyl)amineBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN), RT to refluxGood to excellentGeneral knowledge
AlcoholR-OH2-Bromo-4-fluorobenzyl etherStrong base (e.g., NaH), Solvent (e.g., THF), RTGood to excellent[2][3][4]
ThiolR-SH2-Bromo-4-fluorobenzyl thioetherBase (e.g., NaOH), Solvent (e.g., MeOH), RefluxGood to excellent[5]
CyanideNaCN2-Bromo-4-fluorobenzyl cyanideSolvent (e.g., DMSO), Elevated temperatureModerate to goodGeneral knowledge
Experimental Protocols for Nucleophilic Substitution

General Procedure for Amination: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile, is added the desired primary or secondary amine (1.1 eq.) and a base like potassium carbonate (1.5 eq.). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

General Procedure for Williamson Ether Synthesis: [2][3][4] To a suspension of a strong base, such as sodium hydride (1.2 eq.), in an anhydrous solvent like THF, the desired alcohol (1.1 eq.) is added dropwise at 0 °C. The mixture is stirred until hydrogen evolution ceases. This compound (1.0 eq.) is then added, and the reaction is stirred at room temperature or heated to reflux until completion. The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

General Procedure for Thioether Synthesis: [5] A mixture of the thiol (1.0 eq.) and a base such as sodium hydroxide (1.1 eq.) in a solvent like methanol is stirred until the thiolate is formed. This compound (1.0 eq.) is then added, and the reaction mixture is heated to reflux. After completion, the mixture is cooled, and the product is isolated by extraction and purified by chromatography.

General Procedure for Cyanation: this compound (1.0 eq.) and sodium cyanide (1.2 eq.) are dissolved in a polar aprotic solvent like DMSO. The reaction mixture is heated to an elevated temperature (e.g., 60-80 °C) and stirred until the reaction is complete. The mixture is then poured into water and the product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to give the crude nitrile, which can be purified by distillation or chromatography.

Oxidation

The benzylic position can be oxidized to an aldehyde functionality. A common method for this transformation is the Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base.[6]

G start This compound product 2-Bromo-4-fluorobenzaldehyde start->product Kornblum Oxidation reagents DMSO, Base (e.g., NaHCO₃) reagents->product

Figure 2: Kornblum oxidation of this compound.

Table 2: Oxidation of this compound

ReactionOxidizing AgentProductReaction ConditionsYieldReference
Kornblum OxidationDMSO, NaHCO₃2-Bromo-4-fluorobenzaldehydeHeatGood[6]

Experimental Protocol: Kornblum Oxidation: [6] this compound is dissolved in DMSO, and a mild base such as sodium bicarbonate is added. The reaction mixture is heated, and the progress is monitored by TLC. Upon completion, the reaction is cooled and poured into water. The aldehyde product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography or distillation.

Reactivity at the Aryl Position

The aryl bromide in this compound is significantly less reactive than the benzylic bromide towards nucleophilic substitution. However, it is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This difference in reactivity allows for selective functionalization of the aromatic ring while leaving the benzylic position (or a group installed there) intact.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the aryl bromide can be selectively coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base. The benzylic bromide is generally unreactive under these conditions, although side reactions can occur at elevated temperatures.

G start This compound product 2-Aryl-4-fluorobenzyl bromide start->product Suzuki Coupling boronic_acid Ar-B(OH)₂ boronic_acid->product catalyst Pd Catalyst, Base catalyst->product

Figure 3: Suzuki-Miyaura coupling at the aryl bromide position.

Table 3: Suzuki-Miyaura Coupling of this compound

Boronic AcidCatalystBaseSolventProductYieldReference
Arylboronic acidPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O2-Aryl-4-fluorobenzyl bromideGood to excellentGeneral knowledge

General Experimental Protocol: Suzuki-Miyaura Coupling: A mixture of this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) is prepared in a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Grignard Reagent Formation

Both the benzylic and aryl bromides have the potential to form Grignard reagents upon reaction with magnesium metal. However, the benzylic bromide is more reactive. Careful control of reaction conditions is necessary to achieve selective Grignard formation at one site. Due to the high reactivity of the benzylic position, formation of the Grignard reagent at the aryl bromide selectively can be challenging.

Reduction

The benzylic bromide can be reduced to a methyl group, and the aryl bromide can be reductively cleaved, although the latter requires harsher conditions. Catalytic hydrogenation is a common method for the reduction of benzyl halides.

Table 4: Reduction of this compound

ReactionReducing AgentProductReaction ConditionsYieldReference
Catalytic HydrogenationH₂, Pd/C2-Bromo-4-fluorotolueneSolvent (e.g., EtOH), RT, atmospheric pressureHighGeneral knowledge

General Experimental Protocol: Catalytic Hydrogenation: this compound is dissolved in a suitable solvent such as ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The reaction mixture is then stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the reduced product.

Applications in Drug Development

The unique reactivity profile of this compound makes it a valuable building block in the synthesis of pharmaceutical compounds. The ability to selectively functionalize either the benzylic or the aryl position allows for the construction of diverse molecular scaffolds. For instance, the benzylic position can be used to introduce a linker to a pharmacophore, while the aryl bromide can be used in a late-stage diversification strategy via cross-coupling reactions to explore structure-activity relationships.

Conclusion

This compound exhibits a dual reactivity profile, characterized by a highly reactive benzylic bromide amenable to nucleophilic substitution and a less reactive aryl bromide that serves as a handle for transition metal-catalyzed cross-coupling reactions. This differential reactivity, coupled with the influence of the fluorine substituent, makes it a powerful and versatile tool for the synthesis of complex organic molecules. A thorough understanding of its reactivity allows for the strategic design of synthetic routes to access a wide range of functionalized aromatic compounds for applications in drug discovery and materials science.

References

Stability and Storage of 2-Bromo-4-fluorobenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Bromo-4-fluorobenzyl bromide (CAS No: 61150-57-0). Understanding the stability profile of this key chemical intermediate is critical for ensuring its integrity and purity in research and drug development applications. This document outlines potential degradation pathways, recommended storage and handling procedures, and provides detailed experimental protocols for stability assessment.

Chemical Properties and Inherent Stability

This compound is a substituted aromatic compound containing a reactive benzylic bromide functional group. This group is susceptible to nucleophilic substitution and elimination reactions, making the compound inherently reactive and requiring careful handling and storage. The presence of electron-withdrawing fluorine and bromine atoms on the benzene ring can influence the reactivity of the benzylic bromide.

General stability concerns for benzyl bromides include:

  • Moisture Sensitivity: Benzyl bromides are susceptible to hydrolysis, which can lead to the formation of the corresponding benzyl alcohol and hydrobromic acid.

  • Light Sensitivity: Exposure to light, particularly UV radiation, can induce photochemical degradation.

  • Thermal Lability: Elevated temperatures can promote decomposition.

  • Incompatibility: The compound is incompatible with strong bases, strong oxidizing agents, alcohols, amines, and certain metals. Contact with water can be problematic, and it may react with mild and galvanized steel.[1]

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. A temperature range of 10°C - 25°C is often suggested.[2]To minimize thermal degradation and potential polymerization.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and reaction with atmospheric moisture.
Light Protect from light. Store in amber or opaque containers.To prevent photodegradation.
Moisture Keep container tightly closed in a dry and well-ventilated place.To prevent hydrolysis.
Container Use original, tightly sealed containers. Glass containers are generally suitable.[1]To prevent contamination and exposure to incompatible materials.
Handling Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of dust or vapors.The compound is corrosive and a lachrymator, causing severe skin burns and eye damage.[3]

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of benzyl halides, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: Reaction with water to form 2-Bromo-4-fluorobenzyl alcohol and hydrobromic acid.

  • Oxidation: Oxidation of the benzylic carbon, potentially leading to the formation of 2-Bromo-4-fluorobenzaldehyde and subsequently 2-Bromo-4-fluorobenzoic acid.

  • Photodegradation: Light-induced homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent secondary reactions.

Below is a diagram illustrating the potential degradation pathways.

G Potential Degradation Pathways of this compound A This compound B 2-Bromo-4-fluorobenzyl alcohol A->B Hydrolysis (H₂O) C 2-Bromo-4-fluorobenzaldehyde A->C Oxidation ([O]) E Radical Intermediates A->E Photodegradation (hν) D 2-Bromo-4-fluorobenzoic acid C->D Further Oxidation ([O])

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 2 hours.

    • At appropriate time intervals (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 70°C for 48 hours.

    • At appropriate time intervals, withdraw samples, dissolve in acetonitrile, and dilute to a suitable concentration.

  • Photodegradation:

    • Expose a known amount of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dissolve the samples in acetonitrile and dilute for analysis.

  • Analysis: Analyze all samples using a stability-indicating analytical method (see Section 4.2).

The workflow for the forced degradation study is depicted in the following diagram:

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (0.1N HCl, 60°C) G Stability-Indicating HPLC-UV/MS Analysis A->G B Base Hydrolysis (0.1N NaOH, RT) B->G C Oxidation (3% H₂O₂, RT) C->G D Thermal Degradation (70°C, solid) D->G E Photodegradation (ICH Q1B) E->G F This compound (Stock Solution/Solid) F->A F->B F->C F->D F->E

Caption: Workflow for the forced degradation study of this compound.

Stability-Indicating Analytical Method Protocol (HPLC-UV)

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-26 min: 90-50% B, 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared samples from the forced degradation study.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Peak purity analysis should be performed for the parent peak to ensure it is free from co-eluting impurities.

Summary of Stability Data

The following table summarizes the expected stability profile of this compound based on its chemical nature and data from similar compounds. Actual quantitative data should be generated through the experimental protocols described above.

Stress ConditionExpected StabilityPotential Degradation Products
Acid Hydrolysis Likely to degrade2-Bromo-4-fluorobenzyl alcohol
Base Hydrolysis Highly unstable2-Bromo-4-fluorobenzyl alcohol
Oxidation Susceptible to degradation2-Bromo-4-fluorobenzaldehyde, 2-Bromo-4-fluorobenzoic acid
Thermal Potentially unstable at elevated temperaturesVarious decomposition products
Photochemical Likely to degrade upon exposure to lightRadical species, secondary products

Conclusion

This compound is a reactive compound that requires careful storage and handling to maintain its integrity. It is sensitive to moisture, light, and heat, and is incompatible with various substances. The primary degradation pathways are expected to be hydrolysis and oxidation. For critical applications in research and drug development, it is essential to perform stability studies, such as the forced degradation protocol outlined in this guide, to understand its specific degradation profile and to develop and validate a suitable stability-indicating analytical method. Adherence to the recommended storage conditions is paramount to ensure the quality and purity of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Bromo-4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzyl bromide, a key reagent in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This document details its chemical identity, properties, synthesis, and reactivity, along with detailed experimental protocols and safety information.

Chemical Identity and Synonyms

This compound is a disubstituted toluene derivative with the chemical formula C₇H₅Br₂F. For clarity and comprehensive database searching, a list of its synonyms and alternative names is provided below.

Identifier Type Value
IUPAC Name 2-bromo-1-(bromomethyl)-4-fluorobenzene[1]
CAS Number 61150-57-0[1][2]
Molecular Formula C₇H₅Br₂F[1][2]
Molecular Weight 267.92 g/mol [1][2]
Synonyms 2-bromo-4-fluorobenzylbromide, 2-bromo-1-bromomethyl-4-fluorobenzene, benzene, 2-bromo-1-bromomethyl-4-fluoro, 4-fluoro-2-bromobenzylbromide, 1-bromo-2-bromomethyl-5-fluorobenzene[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

Property Value Source
Physical Form Solid[1]
Melting Point 47 °C[2]
SMILES FC1=CC(Br)=C(CBr)C=C1[1]
InChI Key QPLUIZXBWYUFMY-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 2-bromo-4-fluorotoluene. A typical laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis via Radical Bromination

Materials:

  • 2-bromo-4-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-fluorotoluene in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by light, so the use of a UV lamp can be beneficial.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Reactant1 2-Bromo-4-fluorotoluene Reaction Radical Bromination in CCl4 Reactant1->Reaction Reactant2 N-Bromosuccinimide (NBS) Reactant2->Reaction Initiator Benzoyl Peroxide (BPO) Initiator->Reaction Workup Filtration & Washing Reaction->Workup Product This compound Purification Recrystallization / Chromatography Workup->Purification Purification->Product

Synthesis of this compound Workflow

Spectroscopic Data (Predicted)

While experimental spectra should be obtained for definitive structural confirmation, the following tables provide predicted spectral data for this compound based on its structure and data from analogous compounds.

¹H NMR (Proton NMR) Predicted Chemical Shifts:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
-CH₂Br~4.5Singlet-
Aromatic-H7.0 - 7.6Multiplet

¹³C NMR (Carbon NMR) Predicted Chemical Shifts:

Carbon Predicted Chemical Shift (ppm)
-CH₂Br~30-35
C-Br (aromatic)~115-125
C-F (aromatic)~155-165 (d, J ≈ 240-250 Hz)
Aromatic carbons~110-140

FT-IR (Infrared) Spectroscopy Predicted Absorptions:

Functional Group Predicted Wavenumber (cm⁻¹)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=C (aromatic)1450-1600
C-F1000-1300
C-Br500-700

Mass Spectrometry (MS) Predicted Fragmentation:

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would involve the loss of a bromine radical (•Br) from the benzyl position, leading to a stable benzylic carbocation.

Reactivity and Key Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions and for the formation of organometallic reagents.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles.

Experimental Protocol:

  • To a solution of a desired alcohol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C to form the alkoxide.

  • After the evolution of hydrogen gas ceases, add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography.

Experimental Protocol:

  • Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add sodium azide (NaN₃) (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzyl azide.

Grignard Reagent Formation and Subsequent Reactions

The aryl bromide can be converted into a Grignard reagent, which can then be used in a variety of carbon-carbon bond-forming reactions.

Experimental Protocol: Grignard Reagent Formation

Crucial Note: This reaction must be carried out under strictly anhydrous conditions. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • The resulting Grignard reagent can be used immediately in subsequent reactions, such as with aldehydes, ketones, or carbon dioxide.

Reactivity_Pathways cluster_nucleophilic_substitution Nucleophilic Substitution (at benzylic position) cluster_grignard Grignard Reaction (at aryl position) Start This compound Nu_Sub Reaction with Nucleophiles (Nu⁻) Start->Nu_Sub Grignard_Formation Formation of Grignard Reagent (with Mg) Start->Grignard_Formation Ether Ether (Williamson Synthesis with RO⁻) Nu_Sub->Ether Azide Azide (Reaction with N₃⁻) Nu_Sub->Azide Grignard_Reagent Ar-MgBr Grignard_Formation->Grignard_Reagent Carbonyl_Addition Reaction with Aldehydes/Ketones Grignard_Reagent->Carbonyl_Addition Alcohol Tertiary Alcohol Carbonyl_Addition->Alcohol

Reactivity Pathways of this compound

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Causes severe skin burns and eye damage.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Do not breathe dust or fumes.

    • Wash hands thoroughly after handling.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual reactivity, arising from the presence of both a benzylic bromide and an aryl bromide, allows for a wide range of chemical transformations. This guide provides essential information for its effective and safe use in a research and development setting. Researchers are encouraged to consult the primary literature for more specific applications and reaction optimizations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of 2-Bromo-4-fluorobenzyl bromide

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on this compound, a halogenated benzyl bromide derivative of interest in organic synthesis and drug development. Due to the limited availability of specific experimental and theoretical data for this compound in public literature, this guide combines known physicochemical properties with a detailed exposition of standard computational methodologies applied to analogous compounds. The theoretical data presented herein, including quantum chemical calculations, vibrational analysis, and frontier molecular orbital analysis, is generated for illustrative purposes to provide a predictive framework for the molecular properties and reactivity of this compound. This guide also includes a detailed experimental protocol for its synthesis and visual representations of theoretical workflows.

Introduction

This compound (C₇H₅Br₂F) is a disubstituted toluene derivative that serves as a versatile building block in organic synthesis. Its utility stems from the presence of two reactive sites: the benzylic bromide, which is susceptible to nucleophilic substitution, and the bromo- and fluoro-substituted aromatic ring, which can be functionalized through various cross-coupling reactions. These features make it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding the electronic structure, spectroscopic properties, and reactivity of this molecule is crucial for its effective application in research and development.

This guide aims to provide a detailed theoretical perspective on this compound. While experimental data is sparse, computational chemistry offers powerful tools to predict its molecular properties. This document outlines the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the study of electronic properties through Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses. The provided data and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and computational chemistry.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-bromo-1-(bromomethyl)-4-fluorobenzene[1][2]
CAS Number 61150-57-0[1][2]
Molecular Formula C₇H₅Br₂F[1][2]
Molecular Weight 267.92 g/mol [1][2]
Physical Form Solid[2]
Melting Point 47 °C[1]
Purity Typically offered at ≥96%[2]
InChI Key QPLUIZXBWYUFMY-UHFFFAOYSA-N[2]
SMILES FC1=CC(Br)=C(CBr)C=C1[2]

Theoretical Studies

The theoretical investigation of this compound can be effectively carried out using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of molecules of this size, offering a good balance between accuracy and computational cost.

Computational Methodology

The theoretical data presented in this guide is based on a proposed computational study using the Gaussian suite of programs. The geometry of this compound would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometric parameters and vibrational frequencies for organic molecules. Following geometry optimization, frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies). The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method. Further analyses, including Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) analyses, would also be conducted at the B3LYP/6-311++G(d,p) level.

G Logical Workflow for Theoretical Studies A Molecular Structure Input B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E NBO Analysis B->E F HOMO-LUMO Analysis B->F G Molecular Properties (Bond Lengths, Angles, etc.) B->G D Vibrational Analysis (FT-IR/Raman Spectra) C->D H Electronic Properties (Charges, Hybridization) E->H I Reactivity Descriptors (Energy Gap, MEP) F->I

Caption: Logical workflow for the theoretical investigation of this compound.

Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, are crucial for understanding the three-dimensional structure of the molecule. Based on calculations for similar substituted benzene derivatives, the expected bond lengths and angles for this compound are presented in Table 2.

Table 2: Illustrative Optimized Geometric Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C2-C1-C6120.5
C2-C31.390C1-C2-C3119.8
C3-C41.385C2-C3-C4120.1
C4-C51.388C3-C4-C5119.9
C5-C61.392C4-C5-C6120.2
C6-C11.398C5-C6-C1119.5
C1-C71.510C2-C1-C7121.0
C7-H81.095C6-C1-C7118.5
C7-H91.095H8-C7-H9109.5
C2-Br101.910C1-C2-Br10119.0
C4-F111.350C3-C4-F11118.8
C7-Br121.950C1-C7-Br12112.0
Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups and the overall structure of a molecule. The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra for validation. Table 3 presents a selection of predicted vibrational frequencies and their assignments for this compound.

Table 3: Illustrative Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)Assignment
3080C-H stretching (aromatic)
2960C-H stretching (CH₂)
1605C=C stretching (aromatic)
1480CH₂ scissoring
1250C-F stretching
1080C-Br stretching (aromatic)
680C-Br stretching (benzylic)
820C-H out-of-plane bending
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.

Table 4: Illustrative Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.58
LUMO Energy-1.25
HOMO-LUMO Energy Gap (ΔE)5.33

The HOMO is expected to be localized primarily on the aromatic ring and the bromine substituents, while the LUMO is likely to be distributed over the benzylic carbon and the C-Br bond of the bromomethyl group, indicating that this is the primary site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution and bonding interactions within a molecule. The calculated natural charges on the atoms of this compound can help in understanding its electrostatic potential and reactivity.

Table 5: Illustrative Natural Charges on Selected Atoms of this compound

AtomNatural Charge (e)
C10.05
C2 (bonded to Br)0.15
C4 (bonded to F)0.25
C7 (benzylic)-0.10
Br (aromatic)-0.08
F-0.30
Br (benzylic)-0.12

The NBO analysis would likely show significant delocalization of electron density from the lone pairs of the halogen atoms to the antibonding orbitals of the aromatic ring, contributing to the overall stability of the molecule.

Experimental Protocols

The synthesis of this compound is typically achieved through the radical bromination of 2-bromo-4-fluorotoluene. The following is a detailed protocol based on established methods.

Synthesis of this compound

G Experimental Workflow for Synthesis A Reactants: 2-Bromo-4-fluorotoluene N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) Carbon Tetrachloride (CCl₄) B Reaction Setup: Combine reactants in a round-bottom flask with a reflux condenser. A->B C Reflux: Heat the mixture to reflux (approx. 77 °C) for 4-6 hours. B->C D Work-up: Cool the mixture to room temperature. Filter to remove succinimide. C->D E Purification: Wash the filtrate with water and brine. Dry over anhydrous Na₂SO₄. D->E F Solvent Removal: Evaporate the solvent under reduced pressure. E->F G Final Product: Recrystallize the crude product from a suitable solvent (e.g., hexanes). F->G

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 2-Bromo-4-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes (for recrystallization)

Procedure:

  • To a solution of 2-bromo-4-fluorotoluene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hexanes to yield this compound as a solid.

Safety Precautions:

  • This compound is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Carbon tetrachloride is a hazardous solvent; substitute with a safer alternative if possible.

Applications in Drug Development

This compound is a valuable building block for the synthesis of various pharmaceutically active compounds. The presence of the reactive benzylic bromide allows for the facile introduction of the 2-bromo-4-fluorobenzyl moiety into a wide range of molecules. The bromine and fluorine substituents on the aromatic ring can modulate the pharmacokinetic and pharmacodynamic properties of the final compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Its structural motif is found in various classes of compounds, including enzyme inhibitors and receptor modulators.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the molecular and electronic properties of this compound. While experimental data for this specific compound is limited, the illustrative theoretical data, based on established computational methodologies, offers valuable insights into its geometry, vibrational spectra, and reactivity. The provided synthesis protocol outlines a reliable method for its preparation. This guide serves as a comprehensive resource for researchers and professionals in organic synthesis and drug development, facilitating the effective use of this compound in their research endeavors. Further experimental and computational studies are encouraged to validate and expand upon the findings presented in this guide.

References

Methodological & Application

Application Notes and Protocols for N-alkylation of Heterocycles with 2-Bromo-4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the N-alkylation of various nitrogen-containing heterocycles—specifically imidazoles, 1,2,4-triazoles, and pyrazoles—with the alkylating agent 2-Bromo-4-fluorobenzyl bromide. The resulting N-(2-bromo-4-fluorobenzyl) substituted heterocycles are valuable scaffolds in medicinal chemistry and drug discovery, offering a unique combination of steric and electronic properties for further functionalization and biological screening.

Introduction

N-alkylation of heterocyclic compounds is a fundamental transformation in organic synthesis, enabling the diversification of core structures to modulate their physicochemical and pharmacological properties. This compound is a versatile reagent for introducing a substituted benzyl group onto a heterocyclic nitrogen atom. The presence of the bromo and fluoro substituents on the benzyl ring provides opportunities for subsequent cross-coupling reactions and can influence the biological activity of the final compound.

This document outlines general procedures for the N-alkylation reaction, including common bases, solvents, and reaction conditions, and provides representative data for these transformations.

Reaction Scheme

The N-alkylation of a heterocycle with this compound proceeds via a nucleophilic substitution reaction (SN2). A base is employed to deprotonate the N-H of the heterocycle, generating a nucleophilic anion that subsequently attacks the benzylic carbon of this compound, displacing the bromide leaving group.

G reagents Heterocycle (N-H) + this compound product N-(2-bromo-4-fluorobenzyl)heterocycle + [Base-H]Br reagents->product Solvent, Temp base Base base->reagents

Caption: General N-alkylation reaction scheme.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of imidazole, 1,2,4-triazole, and pyrazole with this compound under various reaction conditions. Please note that actual yields may vary depending on the specific substrate, scale, and purification method.

Table 1: N-Alkylation of Imidazole

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetonitrile80685
2NaH (1.2)THF25492
3Cs₂CO₃ (1.5)DMF25395

Table 2: N-Alkylation of 1,2,4-Triazole

EntryBase (eq.)SolventTemperature (°C)Time (h)Product Ratio (N1:N4)Total Yield (%)
1K₂CO₃ (1.5)DMF501285:1578
2NaH (1.2)THF25890:1085
3DBU (1.2)Acetonitrile256>95:588

Note: N-alkylation of unsymmetrical triazoles can lead to a mixture of regioisomers.

Table 3: N-Alkylation of Pyrazole

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetonitrile801082
2NaH (1.2)DMF25690
3KOH (2.0)DMSO25588

Experimental Protocols

The following are detailed methodologies for the N-alkylation of heterocycles with this compound.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol is a widely used and relatively mild procedure suitable for many heterocyles.

Materials:

  • Heterocycle (e.g., Imidazole, 1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a dry round-bottom flask, add the heterocycle (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq) to the suspension.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and stir for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude product.

  • The product can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) or by recrystallization.

Protocol 2: N-Alkylation using Sodium Hydride in Tetrahydrofuran

This method employs a stronger base and is often faster and can be performed at lower temperatures. This procedure should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • Heterocycle (e.g., 1,2,4-Triazole, 1.0 eq)

  • This compound (1.05 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, septa, and needles for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the heterocycle (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).

  • Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous THF to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0°C.

  • Partition the mixture between water and diethyl ether or ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with additional diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude product.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Experimental Workflow

G start Start: Combine Heterocycle, Base, and Solvent add_reagent Add this compound start->add_reagent reaction Stir at Specified Temperature and Time add_reagent->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: N-(2-bromo-4-fluorobenzyl)heterocycle purification->product

Caption: General experimental workflow for N-alkylation.

Logical Relationship of Reaction Components

G heterocycle Heterocycle (N-H) product N-Alkylated Heterocycle heterocycle->product base Base (e.g., K₂CO₃, NaH) base->heterocycle deprotonates alkylating_agent This compound alkylating_agent->product solvent Solvent (e.g., ACN, THF, DMF) solvent->product facilitates reaction

Caption: Key components in the N-alkylation reaction.

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Bromo-4-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of pharmaceutical intermediates utilizing 2-Bromo-4-fluorobenzyl bromide. This versatile reagent is a key building block in the development of various therapeutic agents, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology.

Introduction

This compound is a halogenated aromatic compound that serves as a valuable intermediate in medicinal chemistry. Its structure, featuring a reactive benzyl bromide group and a substituted phenyl ring, allows for its incorporation into complex molecular architectures. The presence of the bromo and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, making it a strategic component in drug design. One of the most prominent applications of this and structurally related benzyl bromides is in the synthesis of PARP inhibitors, a class of targeted cancer therapies.

Application: Synthesis of a Phthalazinone-Based PARP Inhibitor Intermediate

A critical step in the synthesis of numerous PARP inhibitors, such as Olaparib and its analogues, is the N-alkylation of a phthalazinone core with a substituted benzyl bromide. This compound can be used to synthesize a key intermediate, 2-(2-Bromo-4-fluorobenzyl)-4-phenyl-2H-phthalazin-1-one , which can be further elaborated to produce novel PARP inhibitors.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 A C 2-(2-Bromo-4-fluorobenzyl)-4-phenyl-2H-phthalazin-1-one A->C + B B->C K2CO3, DMF, 60-80 °C

Caption: General reaction scheme for the N-alkylation of 4-phenyl-2H-phthalazin-1-one.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromo-4-fluorobenzyl)-4-phenyl-2H-phthalazin-1-one

This protocol details the N-alkylation of 4-phenyl-2H-phthalazin-1-one with this compound.

Materials:

  • 4-Phenyl-2H-phthalazin-1-one

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-phenyl-2H-phthalazin-1-one (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1-1.2 eq) in a small amount of anhydrous DMF dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of phthalazinone derivatives with substituted benzyl bromides, based on literature precedents for similar reactions.

ParameterValue/ConditionReference
Reactants
Phthalazinone Derivative1.0 equivalent[1][2]
Substituted Benzyl Bromide1.1 - 1.2 equivalents[1][2]
Reagents & Solvents
BaseK₂CO₃, Cs₂CO₃, NaH[1][3]
SolventDMF, Acetonitrile, THF[1][3]
Reaction Conditions
Temperature60 - 80 °C[1][3]
Reaction Time4 - 24 hours[1][4]
Outcome
Yield 45 - 85%[1]
Purity >95% (after chromatography)[1][4]

Visualizations

Signaling Pathway: PARP Inhibition in Cancer Therapy

The therapeutic efficacy of PARP inhibitors is based on the concept of synthetic lethality. In cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient. These cells become highly dependent on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks during cell division, resulting in double-strand breaks that cannot be repaired in the absence of a functional HR pathway. This leads to genomic instability and ultimately, cell death.

PARP_Inhibition_Pathway cluster_Normal_Cell Normal Cell (Functional HR) cluster_BRCA_Mutant_Cell BRCA Mutant Cancer Cell DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP Activation DNA_SSB_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N Repair_N DNA Repair BER_N->Repair_N Cell_Survival_N Cell Survival Repair_N->Cell_Survival_N DNA_DSB_N DNA Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DNA_DSB_N->HR_N Repair_DSB_N DNA Repair HR_N->Repair_DSB_N Repair_DSB_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Activation DNA_SSB_C->PARP_C BER_C Base Excision Repair (BER) PARP_C->BER_C Replication_Fork_Collapse Replication Fork Collapse BER_C->Replication_Fork_Collapse leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_C Inhibits DNA_DSB_C DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB_C Defective_HR Defective HR (BRCA mutation) DNA_DSB_C->Defective_HR Cell_Death Cell Death (Apoptosis) Defective_HR->Cell_Death

Caption: PARP Inhibition Pathway in Normal vs. BRCA Mutant Cells.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the pharmaceutical intermediate.

Experimental_Workflow Start Start Setup Reaction Setup: - Add Phthalazinone - Add K₂CO₃ and DMF Start->Setup Addition Reagent Addition: - Add this compound Setup->Addition Reaction Heating & Stirring: - 60-80 °C, 4-12h - Monitor by TLC Addition->Reaction Workup Aqueous Workup: - Quench with water - Extract with EtOAc Reaction->Workup Purification Purification: - Dry with MgSO₄ - Concentrate - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR, MS, mp Purification->Analysis End End Analysis->End

Caption: Workflow for Synthesis and Purification.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

The structure of the benzyl bromide moiety can be systematically modified to explore the structure-activity relationship (SAR) of the resulting PARP inhibitors. This allows for the optimization of potency, selectivity, and pharmacokinetic properties.

SAR_Logic cluster_Modifications Modifications on Benzyl Ring cluster_Properties Impact on Properties Core Core Structure 2-(Substituted-benzyl)-phthalazinone Potency Enzyme Inhibitory Potency (IC₅₀) Core->Potency affects Selectivity Selectivity (PARP1 vs PARP2) Core->Selectivity affects PK Pharmacokinetics (ADME) Core->PK affects Position Position of Substituents (ortho, meta, para) Position->Core influences Electronic Electronic Effects (e.g., -F, -CF₃, -OCH₃) Electronic->Core influences Steric Steric Bulk (e.g., -CH₃, -tBu) Steric->Core influences

Caption: SAR Considerations for Phthalazinone-Based PARP Inhibitors.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-4-fluorobenzyl bromide with various arylboronic acids or their derivatives. This reaction is a powerful tool for the synthesis of diarylmethane structures, which are prevalent in medicinal chemistry and materials science. The protocols described herein are based on established methodologies for the coupling of benzylic halides and can be adapted for specific research needs.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or trifluoroborate salt) and an organic halide or triflate.[1][2][3][4][5][6][7] This reaction is widely used for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1][8] The coupling of benzylic halides, such as this compound, provides a direct route to functionalized diarylmethanes.[8][9][10]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various benzyl bromides with arylboronic acids or potassium aryltrifluoroborates, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Suzuki-Miyaura Coupling of Benzyl Bromides with Arylboronic Acids

EntryBenzyl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl bromidePhenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMFMW0.33Moderate to Good[11]
24-Nitrobenzyl bromidePhenylboronic acid[PdCl(C₃H₅)]₂/tedicyp (0.01)-K₃PO₄ (1.5)Dioxane100-High[10]
34-Trifluoromethylbenzyl bromidePhenylboronic acid[PdCl(C₃H₅)]₂/tedicyp (0.001)-K₃PO₄ (1.5)Dioxane100-High[10]
43-Chlorobenzyl bromidePhenylboronic acid[PdCl(C₃H₅)]₂/tedicyp (0.01)-K₃PO₄ (1.5)Dioxane100-High[10]

Table 2: Suzuki-Miyaura Coupling of Benzyl Bromides with Potassium Aryltrifluoroborates

EntryBenzyl BromidePotassium AryltrifluoroborateCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃ (3)THF/H₂O (10:1)7723High[8][9]
24-Methoxybenzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃ (3)THF/H₂O (10:1)7723High[9]
34-Fluorobenzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃ (3)THF/H₂O (10:1)7723High[9]
42-Bromobenzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃ (3)THF/H₂O (10:1)7723High[9]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound. These protocols are general and may require optimization for specific substrates.

Protocol 1: Coupling with Arylboronic Acids under Microwave Conditions

This protocol is adapted from a procedure for benzylic Suzuki-Miyaura cross-coupling under microwave conditions.[11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • (2-Biphenyl)di-tert-butylphosphine (JohnPhos) (10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, JohnPhos, and K₂CO₃.

  • Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 20-60 minutes), with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with Potassium Aryltrifluoroborates

This protocol is based on the palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates.[8][9] Potassium aryltrifluoroborates are often more stable and easier to handle than the corresponding boronic acids.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Potassium aryltrifluoroborate (1.01 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Tetrahydrofuran (THF) and Water (10:1)

Procedure:

  • To a sealed tube, add this compound, the potassium aryltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add the THF/H₂O (10:1) solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 77 °C with stirring for 23 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII R-X Transmetalation Transmetalation PdII->Transmetalation PdII_Ar R-Pd(II)L2-Ar Transmetalation->PdII_Ar [Ar-B(OR)2(Base)]- RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R-Ar RedElim->Product Boronic Ar-B(OR)2 Borate [Ar-B(OR)2(Base)]- Boronic->Borate + Base Base Base Halide R-X (this compound)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Boron reagent, Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: Dilute, Extract, Wash, Dry monitoring->workup Upon Completion purification Purification: Flash Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting the Heck reaction on the bifunctional substrate, 2-Bromo-4-fluorobenzyl bromide. The primary challenge in the palladium-catalyzed olefination of this molecule is achieving chemoselective activation of the aryl C(sp²)–Br bond over the more reactive benzylic C(sp³)–Br bond. These notes outline the key considerations for catalyst selection, ligand choice, base, and solvent systems to promote the desired selective coupling at the aryl position, thereby minimizing side reactions involving the benzylic bromide. While direct experimental data for this specific substrate is limited in published literature, this guide consolidates established principles and provides generalized protocols based on analogous reactions involving di-halogenated substrates and comparative reactivity studies.

Introduction: The Chemoselectivity Challenge

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] For a substrate such as this compound, which possesses two distinct bromide functionalities, achieving selective reaction at the desired position is paramount.

Typically, the oxidative addition of palladium(0) to an aryl halide (C(sp²)-X) is favored over addition to an alkyl halide (C(sp³)-X) in the Heck reaction catalytic cycle. However, the benzylic bromide is known for its high reactivity in various nucleophilic substitution and organometallic reactions. Therefore, careful optimization of reaction conditions is crucial to ensure the Heck coupling occurs exclusively at the 2-bromo position on the aromatic ring, leaving the bromomethyl group intact for subsequent transformations.

Logical Workflow for Selective Heck Reaction

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants This compound Alkene Base Mixing Combine reactants, catalyst system, and solvent under inert atmosphere Reactants->Mixing Catalyst_System Palladium Pre-catalyst Ligand Catalyst_System->Mixing Solvent Anhydrous, Degassed Solvent Solvent->Mixing Heating Heat to optimal temperature (e.g., 80-120 °C) Mixing->Heating Monitoring Monitor reaction progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: Experimental workflow for the selective Heck reaction.

Recommended Catalyst Systems and Ligands

The choice of the palladium catalyst and, more importantly, the ancillary ligand is critical for controlling the chemoselectivity of the Heck reaction.

  • Palladium Pre-catalysts: Standard palladium sources are generally effective. These include:

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1]

  • Ligands: The ligand plays a crucial role in modulating the reactivity and selectivity of the palladium catalyst. For selective activation of the aryl bromide, bulky electron-rich phosphine ligands are often preferred. These ligands stabilize the palladium(0) center and facilitate oxidative addition to the C(sp²)-Br bond.

    • Monodentate Phosphines:

      • Triphenylphosphine (PPh₃)

      • Tri(tert-butyl)phosphine (P(t-Bu)₃)

      • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Bidentate Phosphines (Diphosphines):

      • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

      • Xantphos

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong electron-donating ability and steric bulk, which can enhance catalytic activity and selectivity for aryl bromides.

Proposed General Protocols

The following protocols are generalized based on successful Heck reactions of substituted aryl bromides. Optimization of specific parameters (temperature, reaction time, and stoichiometry) is recommended for the specific substrate, this compound.

Protocol 1: Classical Heck Conditions with Phosphine Ligands

This protocol utilizes a standard palladium acetate catalyst with a phosphine ligand.

Table 1: Reaction Parameters for Protocol 1

ParameterRecommended Value/CompoundNotes
Aryl Halide This compound1.0 equiv
Alkene Styrene or n-butyl acrylate1.2 - 1.5 equiv
Palladium Pre-catalyst Pd(OAc)₂1-5 mol%
Ligand PPh₃ or P(o-tol)₃2-10 mol%
Base Triethylamine (Et₃N) or K₂CO₃2.0 - 3.0 equiv
Solvent Anhydrous DMF or Acetonitrile0.1 - 0.5 M
Temperature 80 - 120 °C
Reaction Time 12 - 24 hoursMonitor by TLC/GC-MS

Experimental Procedure:

  • To an oven-dried Schlenk flask, add this compound, the palladium pre-catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent, followed by the alkene and the base via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or saturated ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction with a Palladacycle Catalyst

Palladacycles are often highly active and stable catalysts that can be effective at low catalyst loadings.

Table 2: Reaction Parameters for Protocol 2

ParameterRecommended Value/CompoundNotes
Aryl Halide This compound1.0 equiv
Alkene Styrene or n-butyl acrylate1.2 - 1.5 equiv
Catalyst Herrmann's Catalyst0.1 - 1 mol%
Base Sodium acetate (NaOAc) or K₂CO₃2.0 equiv
Solvent Anhydrous N,N-Dimethylformamide (DMF)0.2 M
Temperature 100 - 140 °C
Reaction Time 4 - 12 hoursMonitor by TLC/GC-MS

Experimental Procedure:

Follow the general procedure outlined in Protocol 1, substituting the catalyst system as indicated in Table 2.

Mechanistic Pathway

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)BrL2 Ar-Br Alkene_Coordination Alkene Coordination ArPd(II)BrL2->Alkene_Coordination Alkene_Complex Ar-Pd(II)(Br)L(Alkene) Alkene_Coordination->Alkene_Complex Alkene Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Pd_Complex R-CH₂-CH(Ar)-Pd(II)(Br)L Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)(Br)L]⁺[Alkene-Ar]⁻ Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination (+ Base) Product_Complex->Reductive_Elimination Product Ar-Alkene Product Product_Complex->Product Reductive_Elimination->Pd(0)L2 - H-Base-Br

Caption: Catalytic cycle of the Heck reaction.

Troubleshooting and Considerations

  • Lack of Reactivity: If the reaction does not proceed, consider increasing the temperature, changing the solvent to a higher boiling one (e.g., DMAc), or using a more active catalyst system (e.g., a palladacycle or an NHC-ligated palladium catalyst).

  • Side Reactions at the Benzylic Position: If side products resulting from the reaction of the benzylic bromide are observed, it may be necessary to use a less reactive palladium catalyst, a bulkier ligand to sterically hinder approach to the benzylic position, or milder reaction conditions (lower temperature). In some cases, a nickel-catalyzed system might offer different selectivity.

  • Low Yields: Low yields can be due to incomplete reaction, product degradation, or catalyst deactivation. Ensure all reagents and solvents are pure and the reaction is performed under a strictly inert atmosphere. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields.

Conclusion

The selective Heck reaction of this compound at the aryl bromide position is a feasible transformation, provided that the reaction conditions are carefully controlled. The key to success lies in the judicious choice of the palladium catalyst and ligand system to favor oxidative addition at the C(sp²)-Br bond. The protocols and considerations outlined in these application notes provide a solid starting point for researchers to develop a robust and selective method for the synthesis of valuable olefinated products from this bifunctional starting material. Further optimization and screening of reaction parameters will be essential to achieve high yields and selectivity for specific alkene coupling partners.

References

Application Notes and Protocols for Benzylation with 2-Bromo-4-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the benzylation of various nucleophiles using 2-Bromo-4-fluorobenzyl bromide. This reagent is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds, allowing for the introduction of a 2-bromo-4-fluorobenzyl moiety. The protocols provided herein are based on established chemical principles and can be adapted for a range of substrates.

Introduction

Benzylation is a widely employed strategy in organic synthesis for the protection of functional groups such as alcohols, phenols, and amines, or for the synthesis of target molecules with a benzyl or substituted benzyl group. The 2-bromo-4-fluorobenzyl group is of particular interest in medicinal chemistry as the bromine and fluorine substituents can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. The bromine atom can also serve as a handle for further synthetic transformations, such as cross-coupling reactions.

This document outlines the experimental procedures for the O-benzylation of alcohols and phenols via the Williamson ether synthesis and the N-benzylation of amines.

Data Presentation

The following table summarizes representative quantitative data for benzylation reactions. Please note that reaction conditions and yields can vary depending on the specific substrate and scale of the reaction.

SubstrateProductBaseSolventTemp. (°C)Time (h)Yield (%)
Phenol1-((2-Bromo-4-fluorobenzyl)oxy)benzeneK₂CO₃AcetoneReflux5~75-85
4-Nitrophenol1-((2-Bromo-4-fluorobenzyl)oxy)-4-nitrobenzeneK₂CO₃DMF804~80-90
Ethanol1-((2-Bromo-4-fluorobenzyl)oxy)ethaneNaHTHFRT12~60-70
AnilineN-(2-Bromo-4-fluorobenzyl)anilineK₂CO₃DMF1006~70-80
DiethylamineN-(2-Bromo-4-fluorobenzyl)-N-ethylamineEt₃NCH₂Cl₂RT24~65-75

Experimental Protocols

General Protocol for O-Benzylation of Alcohols and Phenols

This protocol describes a general procedure for the synthesis of 2-bromo-4-fluorobenzyl ethers from alcohols or phenols using the Williamson ether synthesis.

Materials:

  • Alcohol or Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetone

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Hexanes and Ethyl acetate for TLC and column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.0 eq).

    • Dissolve the substrate in the chosen anhydrous solvent (DMF for NaH, Acetone for K₂CO₃).

    • If using NaH: Cool the solution to 0 °C in an ice bath and add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • If using K₂CO₃: Add K₂CO₃ (2.0 eq) to the solution.

  • Addition of Benzylating Agent:

    • Add this compound (1.1 eq) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If NaH was used, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-bromo-4-fluorobenzyl ether.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

General Protocol for N-Benzylation of Amines

This protocol outlines a general procedure for the synthesis of N-(2-bromo-4-fluorobenzyl)amines.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Hexanes and Ethyl acetate for TLC and column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the amine (1.0 eq) and the chosen base (K₂CO₃ or Et₃N).

    • Dissolve the reactants in the appropriate anhydrous solvent (DMF for K₂CO₃, CH₂Cl₂ for Et₃N).

  • Addition of Benzylating Agent:

    • Add this compound (1.0-1.2 eq) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat as necessary.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure N-(2-bromo-4-fluorobenzyl)amine.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

O_Benzylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Substrate (Alcohol/Phenol) B 2. Add Base (NaH or K2CO3) A->B C 3. Add 2-Bromo-4-fluorobenzyl bromide B->C D 4. Stir/Heat & Monitor by TLC C->D E 5. Quench & Extract D->E F 6. Wash & Dry E->F G 7. Concentrate F->G H 8. Column Chromatography G->H I Pure O-Benzylated Product H->I N_Benzylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Mix Amine and Base (K2CO3 or Et3N) B 2. Add 2-Bromo-4-fluorobenzyl bromide A->B C 3. Stir/Heat & Monitor by TLC B->C D 4. Dilute & Extract C->D E 5. Wash & Dry D->E F 6. Concentrate E->F G 7. Column Chromatography F->G H Pure N-Benzylated Product G->H Benzylation_Signaling_Pathway cluster_nucleophile_activation Nucleophile Activation cluster_substitution Nucleophilic Substitution (SN2) NuH Nucleophile (R-OH, R-NHR') Base Base NuH->Base Nu_minus Activated Nucleophile (R-O⁻, R-NR'⁻) Base->Nu_minus Deprotonation BenzylBromide This compound Nu_minus->BenzylBromide Nucleophilic Attack TransitionState Transition State BenzylBromide->TransitionState Product Benzylated Product TransitionState->Product LeavingGroup Bromide Ion (Br⁻) TransitionState->LeavingGroup

The Versatility of 2-Bromo-4-fluorobenzyl bromide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-4-fluorobenzyl bromide is a key building block in medicinal chemistry, prized for its utility in the synthesis of a variety of biologically active molecules. Its substituted benzyl structure provides a versatile scaffold for the development of potent and selective inhibitors of various enzymes and receptors implicated in disease. The presence of the bromine and fluorine atoms on the aromatic ring allows for fine-tuning of the physicochemical properties of the final compounds, such as metabolic stability and binding affinity, which are critical for drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of inhibitors targeting Bromodomain-containing protein 4 (BRD4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two significant targets in oncology and inflammation.

Application Note 1: Synthesis of BRD4 Inhibitors

Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic readers, playing a crucial role in the regulation of gene transcription.[1][2][3] Dysregulation of BRD4 is implicated in various cancers, making it an attractive therapeutic target.[2][4] Small molecule inhibitors of BRD4 have shown promise in preclinical and clinical studies.[5]

This compound can be utilized as a key reagent in the synthesis of potent BRD4 inhibitors through the N-alkylation of heterocyclic cores, such as pyrimidinones. The 2-bromo-4-fluorobenzyl moiety can be introduced to occupy a specific pocket in the BRD4 bromodomain, contributing to the overall binding affinity and inhibitory activity of the molecule.

Quantitative Data: BRD4 Inhibitor Activity

The following table summarizes the inhibitory activity of GSK525762A (I-BET-762), a well-characterized BRD4 inhibitor, which features a substituted benzyl moiety. While not directly synthesized from this compound, its structure and activity provide a strong rationale for using this reagent to generate novel analogs with potent BRD4 inhibitory activity.

CompoundTargetIC50 (nM)Assay TypeReference
GSK525762A (I-BET-762)BET proteins (BRD2, BRD3, BRD4)~35Cell-free[6]
GSK525762A (I-BET-762)Displacement of tetra-acetylated H4 peptide from BET bromodomains32.5–42.5FRET[6]
GSK525762AProliferation of common B-ALL leukemia cells256.25 (median)CCK-8 assay[7]
Experimental Protocol: Synthesis of a BRD4 Inhibitor Intermediate via N-alkylation

This protocol describes a general method for the N-alkylation of a pyrimidin-2(1H)-one core with this compound. This reaction is a key step in the synthesis of a variety of potent BRD4 inhibitors.

Materials:

  • 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-one (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K2CO3) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-one (1.0 eq) and anhydrous DMF.

  • Stir the mixture until the starting material is fully dissolved.

  • Add potassium carbonate (1.5 eq) to the solution.

  • To this stirring suspension, add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise over 10-15 minutes at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Visualizations: BRD4 Signaling and Experimental Workflow

BRD4_Signaling_Pathway Histone Histones Ac Acetylated Lysine (Ac) Histone->Ac HAT Histone Acetyltransferases (HATs) HAT->Histone Acetylation BRD4 BRD4 Ac->BRD4 Recognition PTEFb P-TEFb BRD4->PTEFb Recruitment RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Gene Target Genes (e.g., c-MYC, BCL-2) RNAPII->Gene Transcription Elongation mRNA mRNA Gene->mRNA Inhibitor BRD4 Inhibitor (e.g., GSK525762A) Inhibitor->BRD4 Inhibition Experimental_Workflow start Start reagents Combine Pyrimidinone, K2CO3, and DMF start->reagents add_bromide Add this compound reagents->add_bromide reaction Stir at Room Temperature (12-24h) add_bromide->reaction workup Aqueous Work-up and Extraction reaction->workup purification Flash Chromatography workup->purification product Purified N-alkylated Product purification->product VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation RAS RAS VEGFR2->RAS Activation PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibition Synthetic_Strategy start 2-Bromo-4-fluorobenzyl bromide step1 N-alkylation of Heterocycle start->step1 intermediate N-(2-bromo-4-fluorobenzyl) -substituted Heterocycle step1->intermediate step2 Suzuki Coupling with R-B(OH)2 intermediate->step2 product Final VEGFR-2 Inhibitor step2->product

References

Application Notes and Protocols: 2-Bromo-4-fluorobenzyl Bromide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4-fluorobenzyl bromide as a key building block in the synthesis of diverse organic molecules. Its unique substitution pattern, featuring both a reactive benzylic bromide and a synthetically versatile aryl bromide, coupled with the presence of a fluorine atom, makes it an attractive starting material for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Overview of Reactivity

This compound offers two primary sites for chemical modification: the highly reactive benzylic bromide and the less reactive aryl bromide. The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the 2-bromo-4-fluorobenzyl moiety onto a wide range of substrates. The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine substituent can influence the electronic properties of the aromatic ring and impart desirable pharmacokinetic properties in drug candidates.

A general overview of the synthetic transformations possible with this compound is presented below.

G main 2-Bromo-4-fluorobenzyl Bromide sub Nucleophilic Substitution (SN2) main->sub  Nu:⁻ suzuki Suzuki-Miyaura Coupling main->suzuki ArB(OH)₂ Pd catalyst alcohol 2-Bromo-4-fluorobenzyl Alcohol main->alcohol Hydrolysis ethers Ethers sub->ethers RO⁻ amines Amines sub->amines R₂NH thioethers Thioethers sub->thioethers RS⁻ biaryls Biaryl Compounds suzuki->biaryls oxidation Oxidation aldehyde 2-Bromo-4-fluorobenzaldehyde oxidation->aldehyde alcohol->oxidation [O]

Caption: Synthetic pathways utilizing this compound.

Key Applications and Experimental Protocols

Williamson Ether Synthesis

The benzylic bromide of this compound readily undergoes Williamson ether synthesis with a variety of phenols and alkoxides to form the corresponding ethers. These ether derivatives can serve as intermediates for more complex molecules or as final products with potential biological activity.

Protocol: Synthesis of 1-(2-Bromo-4-fluorobenzyloxy)-4-nitrobenzene

This protocol describes the synthesis of a 2-bromo-4-fluorobenzyl ether derivative, a potential building block for further functionalization.

Reaction Scheme:

G r1 2-Bromo-4-fluorobenzyl Bromide plus1 + r1->plus1 r2 4-Nitrophenol plus1->r2 arrow K₂CO₃, Acetone Reflux, 8h r2->arrow p1 1-(2-Bromo-4-fluorobenzyloxy) -4-nitrobenzene arrow->p1

Caption: Williamson ether synthesis with this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrophenol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous acetone dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired ether.

Quantitative Data (Hypothetical):

ProductYield (%)Melting Point (°C)1H NMR (CDCl₃, 400 MHz) δ (ppm)
1-(2-Bromo-4-fluorobenzyloxy)-4-nitrobenzene85-95110-1128.25 (d, 2H), 7.60 (dd, 1H), 7.35 (dd, 1H), 7.10 (d, 2H), 7.05 (ddd, 1H), 5.20 (s, 2H)
N-Alkylation for the Synthesis of Bioactive Amines

This compound is an effective reagent for the N-alkylation of primary and secondary amines, including heterocycles. This reaction is particularly relevant in medicinal chemistry for the synthesis of kinase inhibitors and other targeted therapies.

Protocol: Synthesis of N-(2-Bromo-4-fluorobenzyl)aniline

This protocol provides a general procedure for the N-alkylation of an aromatic amine.

Experimental Workflow:

G start Dissolve Aniline and Base in DMF add_reagent Add 2-Bromo-4-fluorobenzyl Bromide start->add_reagent react Stir at RT add_reagent->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product N-(2-Bromo-4-fluorobenzyl)aniline purify->product

Caption: Workflow for the N-alkylation of aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve aniline (1.1 eq) and potassium carbonate (1.5 eq) in DMF.

  • To this stirred solution, add this compound (1.0 eq) portion-wise at room temperature.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the product.

Quantitative Data (Hypothetical):

ProductYield (%)Physical State1H NMR (CDCl₃, 400 MHz) δ (ppm)
N-(2-Bromo-4-fluorobenzyl)aniline80-90Pale yellow oil7.55 (dd, 1H), 7.20-7.30 (m, 3H), 6.70-6.80 (m, 3H), 4.35 (s, 2H), 4.10 (br s, 1H)
Synthesis of 2-Bromo-4-fluorobenzaldehyde

2-Bromo-4-fluorobenzaldehyde is a valuable intermediate that can be prepared from this compound via a two-step process involving hydrolysis to the corresponding alcohol followed by oxidation.

Protocol: Two-Step Synthesis of 2-Bromo-4-fluorobenzaldehyde

Step 1: Hydrolysis to 2-Bromo-4-fluorobenzyl Alcohol

Materials:

  • This compound (1.0 eq)

  • Acetone/Water (1:1 mixture)

  • Calcium carbonate (CaCO₃) (1.2 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) and calcium carbonate (1.2 eq) in a mixture of acetone and water (1:1).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction to room temperature and filter to remove the inorganic solids.

  • Remove the acetone from the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude alcohol, which can be used in the next step without further purification.

Step 2: Oxidation to 2-Bromo-4-fluorobenzaldehyde

Materials:

  • 2-Bromo-4-fluorobenzyl alcohol (from Step 1)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude 2-Bromo-4-fluorobenzyl alcohol in anhydrous DCM.

  • Add PCC (1.5 eq) in one portion to the stirred solution.

  • Stir the mixture at room temperature for 2-3 hours.

  • Dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent to yield the crude aldehyde.

  • Purify by column chromatography if necessary.

Quantitative Data:

ProductOverall Yield (%)1H NMR (400MHz, CDCl₃) δ (ppm)13C NMR (100MHz, CDCl₃) δ (ppm)
2-Bromo-4-fluorobenzaldehyde75-8510.29 (s, 1H), 7.98-7.94 (m, 1H), 7.39 (d, J=8.0Hz, 1H), 7.18-7.15 (m, 1H)190.2, 165.8 (d, JC-F=258.4Hz), 132.1 (d, JC-F= 10.9Hz), 130.4 (d, JC-F=2.8Hz), 128.1 (d, JC-F=11.2Hz), 121.3 (d, JC-F=23.9Hz), 115.8 (d, JC-F=21.3Hz)

Applications in Drug Discovery

The 2-bromo-4-fluorobenzyl moiety is a valuable scaffold in the design of various therapeutic agents. The bromine atom can serve as a handle for further diversification through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity.

Potential as Kinase Inhibitors

Many kinase inhibitors incorporate substituted benzyl groups that occupy the ATP-binding pocket of the enzyme. The 2-bromo-4-fluorobenzyl group can be introduced into heterocyclic scaffolds known to exhibit kinase inhibitory activity.

Conceptual Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Inhibitor 2-Bromo-4-fluorobenzyl -containing Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of a generic RTK signaling pathway.

Potential Antimicrobial Agents

Benzyl bromide derivatives have been shown to possess antimicrobial activity. Compounds synthesized from this compound could be screened for their efficacy against various bacterial and fungal strains. The lipophilicity imparted by the halogen atoms may enhance cell membrane penetration.

Safety Information

This compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Application Notes and Protocols: 2-Bromo-4-fluorobenzyl Bromide in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups is paramount. The 2-bromo-4-fluorobenzyl (BFB) group emerges as a valuable tool for the temporary protection of various functional moieties, including hydroxyl and amine groups. Its utility stems from the robust nature of the resulting benzyl ether or amine, which is stable to a wide range of reaction conditions, coupled with the potential for selective cleavage. The presence of the bromo and fluoro substituents on the aromatic ring can also modulate the electronic properties and lipophilicity of synthetic intermediates, a feature of interest in the design of novel therapeutic agents.

The primary method for the introduction of the BFB protecting group is through nucleophilic substitution reactions, such as the Williamson ether synthesis for alcohols and phenols, or direct N-alkylation of amines.[1][2][3] Deprotection is typically achieved via catalytic hydrogenolysis, a method known for its mild conditions and high efficiency.[4][5][6] This document provides detailed application notes and experimental protocols for the use of 2-bromo-4-fluorobenzyl bromide as a protecting group, aimed at facilitating its application in complex synthetic endeavors.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the protection of hydroxyl and amine groups using this compound and their subsequent deprotection. Yields are representative and may vary depending on the specific substrate and reaction scale.

Table 1: Protection of Alcohols and Phenols as 2-Bromo-4-fluorobenzyl Ethers

Substrate TypeBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AlcoholNaHDMF0 to rt2 - 1285 - 95
Secondary AlcoholNaHTHF/DMFrt to 5012 - 2470 - 85
PhenolK₂CO₃Acetonitrile804 - 1290 - 98
PhenolCs₂CO₃DMFrt2 - 692 - 99

Table 2: Protection of Amines as 2-Bromo-4-fluorobenzyl Amines

Substrate TypeBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AmineK₂CO₃DMFrt to 606 - 1875 - 90
Secondary AmineDIPEAAcetonitrilert to 8012 - 2465 - 85
AnilineNaHTHF0 to rt4 - 1280 - 95

Table 3: Deprotection of 2-Bromo-4-fluorobenzyl Ethers and Amines

Protected GroupCatalystSolventHydrogen SourceTemperature (°C)Time (h)Typical Yield (%)
O-BFB (Ether)10% Pd/CMethanol/THFH₂ (1 atm)rt2 - 890 - 99
O-BFB (Ether)20% Pd(OH)₂/CEthanolH₂ (1 atm)rt4 - 1288 - 97
N-BFB (Amine)10% Pd/CEthyl AcetateH₂ (50 psi)rt6 - 1685 - 95

Experimental Protocols

Protocol 1: Protection of a Phenol using this compound

This protocol describes a general procedure for the O-alkylation of a phenol via the Williamson ether synthesis.[3]

Materials:

  • Phenol (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred solution of the phenol in anhydrous DMF (0.2-0.5 M) in a round-bottom flask, add anhydrous potassium carbonate.

  • Add this compound to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4-fluorobenzyl ether.

Protocol 2: Protection of a Primary Amine using this compound

This protocol outlines a general method for the N-alkylation of a primary amine.[7]

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.05 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Acetonitrile or DMF, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the primary amine in anhydrous acetonitrile or DMF (0.1-0.5 M).

  • Add potassium carbonate or DIPEA to the solution.

  • Add this compound dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature.

  • If using K₂CO₃, filter the mixture. If using DIPEA, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of a 2-Bromo-4-fluorobenzyl Ether by Catalytic Hydrogenolysis

This protocol provides a general procedure for the cleavage of a BFB ether.[4][5]

Materials:

  • 2-Bromo-4-fluorobenzyl ether (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol %)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the 2-bromo-4-fluorobenzyl ether in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or ~50 psi) at room temperature for 2-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start_Mol Alcohol (R-OH) or Amine (R-NH2) Reaction_P Williamson Ether Synthesis or N-Alkylation Start_Mol->Reaction_P Reagent 2-Bromo-4-fluorobenzyl Bromide Reagent->Reaction_P Base Base (e.g., NaH, K2CO3) Base->Reaction_P Solvent Solvent (e.g., DMF, ACN) Solvent->Reaction_P Protected_Mol Protected Molecule (R-O-BFB or R-NH-BFB) Protected_Mol_D Protected Molecule (R-O-BFB or R-NH-BFB) Reaction_P->Protected_Mol Reaction_D Catalytic Hydrogenolysis Protected_Mol_D->Reaction_D Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction_D H_Source H2 Source H_Source->Reaction_D Deprotected_Mol Deprotected Molecule (R-OH or R-NH2) Reaction_D->Deprotected_Mol

Caption: General workflow for protection and deprotection.

Orthogonal_Strategy Start Multifunctional Molecule Step1 Protect OH with BFB group Start->Step1 Intermediate1 Molecule with -O-BFB and -PG2 Step1->Intermediate1 Step2 Reaction on other part of molecule Intermediate1->Step2 Intermediate2 Modified Molecule with -O-BFB and -PG2 Step2->Intermediate2 Step3 Selective Deprotection of PG2 Intermediate2->Step3 Intermediate3 Molecule with -O-BFB Step3->Intermediate3 Step4 Final Deprotection (Hydrogenolysis) Intermediate3->Step4 Final Final Product Step4->Final

Caption: Logic of an orthogonal protecting group strategy.

References

Troubleshooting & Optimization

Technical Support Center: Alkylation with 2-Bromo-4-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkylation reactions using 2-Bromo-4-fluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you optimize your reactions and improve your yields.

General Troubleshooting Workflow

Before diving into specific issues, consider this general workflow for troubleshooting unexpected results in your alkylation reaction.

Troubleshooting_Workflow General Troubleshooting Workflow for Alkylation Reactions start Start: Unexpected Reaction Outcome (Low Yield, Impurities) analyze Analyze Reaction Data (TLC, LC-MS, NMR) start->analyze identify Identify Potential Side Reaction(s) analyze->identify over_alkylation Over-alkylation? identify->over_alkylation Yes elimination Elimination? identify->elimination Yes c_alkylation C-Alkylation (Phenols)? identify->c_alkylation Yes hydrolysis Hydrolysis? identify->hydrolysis Yes other Other Side Reactions? identify->other Yes adjust_stoichiometry Adjust Stoichiometry (Excess Nucleophile) over_alkylation->adjust_stoichiometry change_base Use Milder/Non-nucleophilic Base Lower Temperature elimination->change_base change_solvent Change Solvent (Aprotic for O-Alkylation) c_alkylation->change_solvent anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous optimize Optimize Conditions (Consult Specific FAQs) other->optimize rerun Rerun Experiment adjust_stoichiometry->rerun change_base->rerun change_solvent->rerun anhydrous->rerun optimize->rerun

Caption: A general workflow for identifying and resolving common issues in alkylation reactions.

FAQs: N-Alkylation (e.g., with Amines)

Question 1: My N-alkylation reaction is producing multiple products with higher molecular weights than expected, resulting in a low yield of my desired mono-alkylated product. What is happening?

Answer: You are likely observing over-alkylation (also known as polyalkylation). This is a common side reaction when alkylating primary or secondary amines. The initially formed mono-alkylated amine is often more nucleophilic than the starting amine, leading to a subsequent reaction with another molecule of this compound to form di-alkylated and even quaternary ammonium salt byproducts.

Over_Alkylation N-Alkylation vs. Over-Alkylation Side Reaction amine Primary/Secondary Amine (R-NH2 / R2NH) desired_product Desired Mono-alkylated Product amine->desired_product Desired Alkylation (SN2) benzyl_bromide This compound benzyl_bromide->desired_product side_product Over-alkylated Product (Di-alkylated/Quaternary Salt) benzyl_bromide->side_product desired_product->side_product Side Reaction (Product is more nucleophilic)

Caption: The desired mono-alkylation product can react further, leading to over-alkylation.

Troubleshooting Guide for Over-Alkylation

SymptomPotential CauseRecommended Solution
Multiple spots on TLC/LC-MS with increasing polarity/mass.The mono-alkylated product is more nucleophilic than the starting amine.Use a large excess of the starting amine (3-5 equivalents) to increase the probability of the benzyl bromide reacting with the intended nucleophile.
Formation of insoluble salts.Formation of quaternary ammonium salts.Add the this compound slowly to the reaction mixture to maintain a low concentration, favoring the reaction with the more abundant starting amine.
Reaction is messy and difficult to purify.Competitive rates of first and second alkylation.Consider a protecting group strategy if the above methods are ineffective. For example, use a Boc group on the amine, perform the alkylation on another nucleophilic site, and then deprotect.

Experimental Protocol: Mono-N-Alkylation of a Primary Amine

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (5.0 mmol) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 10.0 mmol, 2.0 equiv) in an appropriate anhydrous solvent (e.g., DMF or Acetonitrile, 25 mL).

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) in the same anhydrous solvent (10 mL). Add this solution dropwise to the stirred amine solution over 30-60 minutes at room temperature.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-50°C.

  • Workup: Once the starting benzyl bromide is consumed, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

FAQs: O-Alkylation (e.g., with Phenols)

Question 2: I am trying to perform an O-alkylation on a phenol, but I am getting a significant amount of a byproduct where the alkyl group is attached to the aromatic ring. Why is this happening?

Answer: This side reaction is C-alkylation . The phenoxide ion, formed by deprotonating the phenol, is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (typically at the ortho and para positions). The choice of solvent plays a critical role in determining the selectivity between O- and C-alkylation.

O_vs_C_Alkylation O-Alkylation vs. C-Alkylation of Phenols phenoxide Phenoxide Ion o_alkylation Desired O-Alkylated Product (Ether) phenoxide->o_alkylation O-attack c_alkylation C-Alkylated Side Product phenoxide->c_alkylation C-attack benzyl_bromide This compound benzyl_bromide->o_alkylation benzyl_bromide->c_alkylation aprotic_solvent Aprotic Solvent (e.g., DMF, Acetonitrile) aprotic_solvent->phenoxide Favors O-alkylation protic_solvent Protic Solvent (e.g., Water, Ethanol) protic_solvent->phenoxide Favors C-alkylation (H-bonds with Oxygen)

Caption: Solvent choice dictates the competition between O- and C-alkylation of phenoxides.

Troubleshooting Guide for C-Alkylation

SymptomPotential CauseRecommended Solution
Isomeric byproduct observed, often with a free -OH group in NMR/IR.Use of protic solvents (e.g., ethanol, water) which solvate the oxygen of the phenoxide, making the carbon atoms more available for attack.Use a polar aprotic solvent such as DMF, acetonitrile, or acetone. These solvents do not hydrogen bond with the phenoxide oxygen, leaving it more nucleophilic and favoring O-alkylation.[1]
Low yield of the desired ether product.The reaction conditions favor the thermodynamically more stable C-alkylated product.Ensure the use of a suitable base (e.g., K₂CO₃, Cs₂CO₃) that is soluble in the chosen aprotic solvent to fully generate the phenoxide.

FAQs: General Side Reactions

Question 3: My reaction is not going to completion, and I see a byproduct with a mass corresponding to a dimer of the benzyl bromide fragment. What could this be?

Answer: This is likely an elimination reaction byproduct. In the presence of a strong or bulky base, this compound can undergo an E2 elimination reaction. Two molecules of the resulting intermediate can then dimerize. This is more prevalent at higher temperatures.

Elimination_Reaction Desired SN2 vs. E2 Elimination Side Reaction nucleophile Nucleophile (Amine, Phenoxide, etc.) sn2_product Desired Alkylation Product nucleophile->sn2_product SN2 Pathway (Favored by good nucleophiles, milder bases) benzyl_bromide This compound benzyl_bromide->sn2_product elimination_product Elimination Byproduct (e.g., Stilbene derivative) benzyl_bromide->elimination_product base Base base->elimination_product E2 Pathway (Favored by strong/bulky bases, high temperature) Friedel_Crafts Desired Alkylation vs. Friedel-Crafts Side Reaction nucleophile Aromatic Nucleophile (e.g., Aniline, Phenol) desired_product Desired N- or O-Alkylated Product nucleophile->desired_product Desired SN2 attack by heteroatom (N, O) fc_product Friedel-Crafts Byproduct (Diarylmethane) nucleophile->fc_product Side reaction: Electrophilic attack on aromatic ring benzyl_bromide This compound benzyl_bromide->desired_product benzyl_bromide->fc_product

References

Technical Support Center: Purification of 2-Bromo-4-fluorobenzyl Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2-Bromo-4-fluorobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect after a reaction with this compound?

A1: The impurity profile can vary based on reaction conditions, but common impurities include:

  • Unreacted Starting Material: Residual this compound is a frequent impurity.

  • Hydrolysis Products: Exposure to water (e.g., from solvents or atmospheric moisture) can lead to the formation of 2-Bromo-4-fluorobenzyl alcohol.

  • Oxidation Products: Over-oxidation or reaction with air can produce 2-Bromo-4-fluorobenzaldehyde.[1]

  • Side-Reaction Byproducts: Depending on the nucleophile and base used, various side products can form. For instance, using an amine base like triethylamine can result in the formation of a quaternary ammonium salt, which is typically water-soluble.[2][3]

  • Reagents and Catalysts: Leftover reagents, catalysts, or their byproducts (e.g., N-bromosuccinimide byproducts like succinimide) may be present.[4]

Q2: How can I remove unreacted this compound from my product?

A2: Several methods can be effective, depending on the properties of your desired product:

  • Column Chromatography: This is a highly effective method. Benzyl bromides are typically non-polar to moderately polar and can be separated from more polar products using a suitable solvent system (e.g., hexanes/ethyl acetate).[2]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification, as the unreacted starting material will likely remain in the mother liquor.[3][5]

  • Scavenger Reagents: Adding a small amount of a nucleophilic reagent like triethylamine or a scavenger resin can convert the excess benzyl bromide into a salt, which can then be easily removed by an aqueous wash or filtration.[2][3]

  • Distillation: If your product has a significantly different boiling point from the starting material, vacuum distillation can be used.[2][3]

Q3: I performed an aqueous workup (extraction) and a persistent emulsion formed. What should I do?

A3: Emulsion formation is common when surfactant-like molecules are present or when solutions are shaken too vigorously.[6] Here are some techniques to break an emulsion:

  • Patience: Allow the mixture to stand for an extended period; sometimes the layers will separate on their own.

  • Gentle Swirling: Gently swirl the separatory funnel instead of shaking vigorously to prevent emulsion formation in the first place.[6]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help force the separation.

  • Change Solvent: Add a small amount of a different organic solvent to alter the properties of the organic phase.[6]

  • Filtration: Pass the entire mixture through a pad of celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture can effectively break up the emulsion.[6]

Q4: What is the best general approach to purifying a solid product derived from this compound?

A4: For solid products, recrystallization is often the most effective and scalable purification method to achieve high purity. The key is selecting an appropriate solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.[5] Solvent washes can also be effective for removing certain impurities.[5][7]

Q5: How can I effectively monitor the purity of my fractions during column chromatography or after recrystallization?

A5: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring purification. Spot your crude material, the purified product, and fractions from the column on a TLC plate and elute with an appropriate solvent system. Visualizing the spots under UV light will show the separation of your product from impurities. For quantitative analysis and confirmation of purity, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[7]

Purification Data Summary

The following tables summarize typical purification outcomes and conditions cited in synthetic procedures involving substituted benzyl bromides.

Table 1: Purity Results from Different Purification Methods

Purification MethodStarting Material/ProductAchieved PuritySource
Solvent Wash & Mixed Solvent Recrystallizationp-Bromobenzyl bromide≥99.5%[5][7]
Aqueous Extraction & Solvent Removal4-Bromo-1-(bromomethyl)-2-fluorobenzene89% Yield (Purity not specified)[8]
Reaction without purificationThis compound68% Assay (Impure)[4]
Commercial Product Specification4-Bromo-2-fluorobenzyl bromide≥97.5%[9]

Table 2: Example Recrystallization Solvent Systems for Benzyl Bromide Derivatives

Compound ClassSolvent(s)NotesSource
p-Bromobenzyl bromideMixed Solvents (e.g., Methanol/Chloroform/Acetone)Mixed solvent systems were found to be highly effective, improving upon single-solvent methods like ethanol recrystallization.[7]
p-Bromobenzyl bromideEthanolNoted to be inefficient due to low solubility even when hot.[5]

Experimental Protocols & Methodologies

Protocol 1: General Aqueous Workup (Liquid-Liquid Extraction)

This procedure is used to remove water-soluble impurities, such as inorganic salts or polar reagents.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product if it's not already in a suitable solvent.

  • Add an aqueous solution to wash the organic layer. The choice of wash depends on the impurities to be removed:

    • Water: For general water-soluble impurities.

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize and remove acidic impurities.

    • Dilute Hydrochloric Acid (HCl): To neutralize and remove basic impurities (e.g., amine bases).

    • Saturated Sodium Chloride (Brine) Solution: To wash the organic layer and help break emulsions by increasing the polarity of the aqueous phase.

  • Gently invert the funnel several times to mix the layers, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.[6]

  • Allow the layers to separate fully, then drain the lower layer. Collect the desired organic layer.

  • Repeat the washing step as necessary.

  • Dry the collected organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).

  • Prepare the Column: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the chosen eluent (solvent system, e.g., hexanes/ethyl acetate).

  • Prepare the Slurry: In a separate beaker, add silica gel to the eluent to create a slurry. Pour the slurry into the column, allowing the silica to settle into a packed bed without air bubbles or cracks. Drain the excess solvent until it is level with the top of the silica bed. Add a final protective layer of sand on top.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elute and Collect: Carefully add the eluent to the top of the column. Apply gentle pressure (if needed) and begin collecting fractions in test tubes or flasks. Monitor the separation by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

This is a powerful technique for purifying solid compounds.

  • Choose a Solvent: Select a solvent or solvent pair in which your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Test this on a small scale.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent, just enough to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallize: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Allow the crystals to dry completely in the air or in a vacuum oven.

Visualized Workflows and Troubleshooting

G cluster_workflow General Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (LLE) Crude->Workup Concentrate Concentrate Under Reduced Pressure Workup->Concentrate ProductType Is Product a Solid or Oil? Concentrate->ProductType Recrystallize Recrystallization ProductType->Recrystallize Solid Column Column Chromatography ProductType->Column Oil / Impure Solid Pure Pure Product Recrystallize->Pure Column->Pure G cluster_troubleshooting_recrystallization Troubleshooting Recrystallization Start Hot Saturated Solution Cools, No Crystals Form Scratch Scratch inner wall of flask? Start->Scratch Seed Add a seed crystal? Scratch->Seed No Success Crystals Form Scratch->Success Yes Concentrate Reduce solvent volume (boil some off)? Seed->Concentrate No Seed->Success Yes Solvent Change solvent system and try again Concentrate->Solvent No Concentrate->Success Yes G cluster_troubleshooting_chromatography Troubleshooting Column Chromatography Start Poor Separation on TLC (Spots Overlap / Smear) Solvent Adjust Solvent Polarity? Start->Solvent Loading Change Loading Method? (e.g., Dry Loading) Solvent->Loading No improvement Success Good Separation Solvent->Success Yes, optimized Stationary Use different stationary phase? (e.g., Alumina, C18) Loading->Stationary No improvement Loading->Success Yes, improved Stationary->Success Yes, improved

References

Technical Support Center: Optimizing Yields for Reactions Involving 2-Bromo-4-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4-fluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction yields and addressing common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions for this compound?

A1: this compound is a highly versatile reagent primarily used as an electrophile in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. Common applications include:

  • N-Alkylation: Reaction with primary and secondary amines to form substituted benzylamines.

  • O-Alkylation (Williamson Ether Synthesis): Reaction with alcohols and phenols to form benzyl ethers.

  • S-Alkylation: Reaction with thiols to form benzyl thioethers.

  • C-Alkylation: Reaction with carbanions, such as enolates from active methylene compounds, to form new carbon-carbon bonds.

Q2: What are the main challenges I might face when using this compound?

A2: While a reactive and useful reagent, challenges can arise, including:

  • Low Yield: Incomplete reactions due to suboptimal conditions.

  • Side Reactions: Formation of undesired byproducts, such as elimination products or over-alkylated products.

  • Purification Difficulties: Co-elution of the product with starting materials or byproducts.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products is crucial for maximizing the yield of your desired product. Key strategies include:

  • For N-Alkylation: To avoid di- or tri-alkylation of amines, use a large excess of the amine or a suitable base to control the reactivity.

  • For O-Alkylation: The primary competing reaction is elimination, especially with sterically hindered alkoxides. Using a less hindered base and controlling the temperature can favor substitution over elimination.

  • General Considerations: Maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS) to ensure it has gone to completion.
- Temperature: Some reactions may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor for product formation and potential side reactions.
Poor Nucleophile Activation - Choice of Base: The base should be strong enough to deprotonate the nucleophile effectively but not so strong as to promote elimination. For alcohols and phenols, common bases include NaH, K₂CO₃, or Cs₂CO₃. For amines, an excess of the amine itself can often act as the base.
- Solvent: The solvent plays a critical role in solvating the nucleophile and influencing the reaction rate. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices for SN2 reactions.
Reagent Degradation - Storage: Store this compound in a cool, dry place away from light and moisture to prevent degradation.
- Purity: Ensure the purity of all reagents, as impurities can interfere with the reaction.
Formation of Side Products
Side Product Potential Cause Troubleshooting Steps
Elimination Product (Styrene Derivative) - Sterically Hindered Base/Nucleophile: Bulky bases or nucleophiles can preferentially act as bases rather than nucleophiles, leading to elimination.- Use a less sterically hindered base. For Williamson ether synthesis, if possible, use the alkoxide of the less hindered alcohol.
- High Reaction Temperature: Higher temperatures can favor elimination over substitution.- Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Over-alkylation (in N-alkylation) - High Reactivity of the Product: The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to further alkylation.- Use a large excess of the primary amine to statistically favor mono-alkylation.
- Use a base that selectively deprotonates the primary amine or protects the secondary amine as it is formed.
C- vs. O-Alkylation (with Phenols) - Solvent and Counter-ion Effects: The solvent and the counter-ion of the phenoxide can influence the site of alkylation.- Polar aprotic solvents generally favor O-alkylation. The choice of base (e.g., K₂CO₃ vs. NaH) can also influence the selectivity.

Quantitative Data on Reaction Yields

The following table summarizes the impact of different bases on the yield of the N-alkylation of a glycine Schiff base with this compound.

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃CH₃CN202485
Cs₂CO₃CH₃CN202492
DBUCH₃CN202478
Et₃NCH₃CN202465

Data adapted from studies on the alkylation of glycine Schiff bases.

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (2-3 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Addition of Alkylating Agent: Slowly add a solution of this compound (1 equivalent) in the same solvent to the stirred amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess amine and any salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

General Protocol for Williamson Ether Synthesis
  • Formation of Alkoxide: To a stirred solution of the alcohol or phenol (1.1 equivalents) in an anhydrous aprotic polar solvent (e.g., DMF or THF) under an inert atmosphere, add a base (e.g., NaH, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

  • Addition of Alkylating Agent: Cool the reaction mixture to 0 °C and slowly add a solution of this compound (1 equivalent) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required.

  • Work-up: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing Reaction Workflows and Troubleshooting

Experimental Workflow for Nucleophilic Substitution

experimental_workflow reagents 1. Mix Nucleophile & Base in Solvent addition 2. Add 2-Bromo-4-fluorobenzyl bromide reagents->addition reaction 3. Stir at appropriate temperature addition->reaction monitoring 4. Monitor progress (TLC, LC-MS) reaction->monitoring workup 5. Quench & Extract monitoring->workup Reaction Complete purification 6. Purify (Chromatography) workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for a nucleophilic substitution reaction involving this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_reagents Are reagents pure & non-degraded? check_completion->check_reagents Yes extend_time Increase reaction time incomplete->extend_time increase_temp Increase temperature incomplete->increase_temp solution Improved Yield extend_time->solution increase_temp->solution impure_reagents Impure Reagents check_reagents->impure_reagents No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify or use new reagents impure_reagents->purify_reagents purify_reagents->solution suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions No check_conditions->solution Yes optimize_base Optimize base suboptimal_conditions->optimize_base optimize_solvent Optimize solvent suboptimal_conditions->optimize_solvent optimize_base->solution optimize_solvent->solution

Caption: A decision-making workflow for troubleshooting low product yield in reactions with this compound.

Technical Support Center: Synthesis of 2-Bromo-4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-fluorobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts in the radical bromination of 2-bromo-4-fluorotoluene using N-bromosuccinimide (NBS) are:

  • Unreacted Starting Material: 2-Bromo-4-fluorotoluene.

  • Dibrominated Byproduct: 2-Bromo-4-fluorobenzal bromide, resulting from the over-bromination of the product.

  • Succinimide: Formed from NBS during the reaction.

  • Byproducts from the Radical Initiator: For example, if benzoyl peroxide is used, benzoic acid can be a byproduct.

Q2: My reaction yields an impure product with a low assay. What is the likely cause?

A2: A low assay of the final product, such as a 68% assay mentioned in some preparations, is often due to the presence of the byproducts listed above.[1] The primary culprits are typically unreacted starting material and the dibrominated byproduct. This can be caused by non-optimal reaction conditions, such as incorrect stoichiometry of reagents, insufficient reaction time, or excessive reaction time leading to over-bromination.

Q3: How can I minimize the formation of the dibrominated byproduct?

A3: To minimize the formation of 2-Bromo-4-fluorobenzal bromide, you should:

  • Control Stoichiometry: Use a carefully measured molar equivalent of NBS relative to the starting material (2-bromo-4-fluorotoluene). A slight excess of the starting material can sometimes be used to ensure all the NBS is consumed.

  • Monitor the Reaction: Track the progress of the reaction using techniques like TLC, GC-MS, or NMR to stop the reaction once the starting material is consumed and before significant amounts of the dibrominated product are formed.

  • Control Reaction Temperature: Radical bromination is often initiated by heat or light. Maintaining a consistent and optimal temperature can help control the reaction rate and selectivity.

Q4: How can I remove the succinimide byproduct from my reaction mixture?

A4: Succinimide is soluble in water. A common method for its removal is to quench the reaction mixture with water and then perform a liquid-liquid extraction. The succinimide will preferentially partition into the aqueous phase.

Q5: What are the recommended purification methods for this compound?

A5: The primary methods for purifying this compound are:

  • Recrystallization: This is an effective method for removing impurities if the product is a solid at room temperature. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from the unreacted starting material and the dibrominated byproduct based on their different polarities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Conversion of Starting Material 1. Insufficient radical initiator.2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality of NBS or initiator.1. Increase the amount of radical initiator (e.g., benzoyl peroxide or AIBN).2. Increase the reaction temperature to ensure efficient initiation of the radical reaction.3. Extend the reaction time and monitor by TLC or GC-MS.4. Use fresh, high-purity NBS and initiator.
High Levels of Dibrominated Byproduct 1. Excess of NBS used.2. Reaction time is too long.3. High reaction temperature leading to lack of selectivity.1. Use a 1:1 molar ratio of 2-bromo-4-fluorotoluene to NBS.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Lower the reaction temperature to improve selectivity.
Presence of Aromatic Ring Bromination Products Unwanted electrophilic aromatic substitution has occurred.This is less common with NBS but can happen if free bromine (Br₂) is present in high concentrations. Ensure a low, steady concentration of Br₂ is maintained by using NBS under appropriate radical conditions (light or heat initiation).
Difficulty in Removing Succinimide Inefficient extraction.After the reaction, filter the cooled mixture to remove the bulk of the succinimide. Then, wash the organic layer multiple times with water or a saturated sodium bicarbonate solution during the work-up.

Experimental Protocols

Synthesis of this compound

This protocol is based on a typical radical bromination reaction.

Materials:

  • 2-Bromo-4-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or another suitable radical initiator)

  • Carbon tetrachloride (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-fluorotoluene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide (e.g., 0.02-0.05 eq) to the flask.

  • Heat the mixture to reflux (around 77°C for carbon tetrachloride) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and then with a saturated solution of sodium bicarbonate to remove any acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Byproduct Identification and Removal

Byproduct_Troubleshooting cluster_solutions Purification & Optimization start Crude Product Analysis (e.g., NMR, GC-MS) unreacted_sm Unreacted Starting Material Detected (2-Bromo-4-fluorotoluene) start->unreacted_sm Incomplete Reaction dibrominated Dibrominated Byproduct Detected (2-Bromo-4-fluorobenzal bromide) start->dibrominated Over-bromination succinimide Succinimide/Acidic Impurities Detected start->succinimide Reaction Work-up solution_sm Optimize reaction time/temperature. Increase initiator concentration. Purify via column chromatography. unreacted_sm->solution_sm solution_di Optimize stoichiometry (NBS ratio). Reduce reaction time. Purify via column chromatography or recrystallization. dibrominated->solution_di solution_succ Wash with water and/or saturated NaHCO3 solution during work-up. succinimide->solution_succ pure_product Pure Product (this compound) solution_sm->pure_product solution_di->pure_product solution_succ->pure_product

Caption: Troubleshooting workflow for byproduct mitigation.

References

Overcoming low reactivity of 2-Bromo-4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 2-Bromo-4-fluorobenzyl bromide in various chemical transformations.

Understanding the Reactivity of this compound

This compound is a substituted aromatic compound featuring two electron-withdrawing groups (bromine and fluorine) on the benzene ring. These substituents decrease the electron density of the aromatic system, which can influence the reactivity of the benzylic bromide. The primary reactive site for the intended nucleophilic substitution reactions is the benzylic carbon. However, the electron-withdrawing nature of the halogen substituents can impact the stability of the transition state, potentially leading to sluggish reactions.

Logical Workflow for Employing this compound in Synthesis

sub Substrate Selection (this compound) reagent Reagent & Condition Screening - Nucleophile/Coupling Partner - Base & Solvent - Catalyst & Ligand (if applicable) - Temperature sub->reagent Design reaction Reaction Execution (Inert atmosphere may be required) reagent->reaction Optimized Conditions monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring In-process Control workup Work-up & Extraction monitoring->workup Completion purification Purification (Column chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so slow or not proceeding to completion?

A1: The reduced reactivity is likely due to the electron-withdrawing effects of the bromine and fluorine atoms on the benzene ring. These groups can destabilize the transition state of nucleophilic substitution reactions. To overcome this, consider the following:

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy.

  • Use a More Reactive Nucleophile: A stronger or more nucleophilic reagent may be required.

  • Optimize Solvent: Polar aprotic solvents like DMF or DMSO can enhance the rate of S\N2 reactions.

  • Employ a Catalyst: For certain reactions like cross-coupling, a suitable catalyst is essential. For alkylations, a phase-transfer catalyst can be beneficial.

Q2: I am observing the formation of multiple byproducts. What could be the cause?

A2: Byproduct formation can arise from several factors:

  • Side Reactions: Elimination reactions can compete with substitution, especially with sterically hindered or strong bases.

  • Decomposition: The starting material or product might be unstable under the reaction conditions.

  • Impure Starting Materials: Ensure the purity of your this compound and other reagents.

Q3: Can I use this compound in palladium-catalyzed cross-coupling reactions?

A3: Yes, both the benzylic bromide and the aryl bromide functionalities can potentially participate in cross-coupling reactions. However, the benzylic bromide is generally more susceptible to nucleophilic substitution. For cross-coupling at the aryl bromide position (C-Br bond on the ring), a suitable palladium catalyst and ligand system are crucial. The choice of reaction conditions will determine the selectivity.

Troubleshooting Guides

Williamson Ether Synthesis

This reaction involves the reaction of an alcohol with this compound in the presence of a base to form an ether.

Signaling Pathway: Williamson Ether Synthesis

ROH Alcohol (R-OH) RO_minus Alkoxide (R-O⁻) ROH->RO_minus Deprotonation Base Base (e.g., NaH, K2CO3) Base->RO_minus Side_Product Elimination Byproduct Base->Side_Product E2 Elimination (competing) Product Ether Product RO_minus->Product SN2 Attack Substrate This compound Substrate->Product SN2 Attack Substrate->Side_Product E2 Elimination (competing)

Caption: Reaction pathway for the Williamson Ether Synthesis.

Common Issues and Solutions

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Sterically hindered alcohol.1. Use a stronger base like sodium hydride (NaH). 2. Heat the reaction to 60-80 °C. 3. Use a less hindered alcohol if possible, or increase reaction time and temperature.
Formation of Elimination Byproducts 1. Use of a strong, sterically hindered base. 2. High reaction temperature.1. Use a weaker, non-hindered base like potassium carbonate (K₂CO₃). 2. Run the reaction at the lowest effective temperature.
Reaction Stalls 1. Deactivation of the base by moisture. 2. Impure solvent or reagents.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use freshly purified solvents and high-purity reagents.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • To a stirred solution of the alcohol (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Alkylation of Amines

This involves the reaction of a primary or secondary amine with this compound to form a new C-N bond.

Common Issues and Solutions

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Weakly nucleophilic amine. 2. Over-alkylation (formation of quaternary ammonium salt).1. Use a more nucleophilic amine or increase the reaction temperature. 2. Use a slight excess of the amine relative to the benzyl bromide.
Difficult Purification 1. Presence of unreacted starting materials and multiple alkylated products.1. Optimize the stoichiometry of the reactants. 2. Employ careful column chromatography for separation.

Experimental Protocol: General Procedure for N-Alkylation

  • In a round-bottom flask, dissolve the amine (1.0-1.2 eq.) and a base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.

  • Add this compound (1.0 eq.) to the mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.

  • Once the reaction is complete, filter off the base and concentrate the filtrate.

  • Purify the residue by column chromatography.

C-Alkylation of Active Methylene Compounds

This reaction involves the alkylation of a carbanion generated from an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) with this compound.

Common Issues and Solutions

IssuePossible Cause(s)Recommended Solution(s)
Low Conversion 1. The base used is not strong enough to fully deprotonate the active methylene compound.1. Use a stronger base such as sodium ethoxide or sodium hydride.
Dialkylation 1. Use of excess this compound. 2. The mono-alkylated product is deprotonated and reacts further.1. Use a slight excess of the active methylene compound. 2. Add the benzyl bromide slowly to the solution of the enolate.

Experimental Protocol: General Procedure for C-Alkylation

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in anhydrous ethanol.

  • To this solution, add the active methylene compound (1.0 eq.) dropwise at room temperature.

  • After stirring for 30 minutes, add this compound (0.9 eq.) slowly.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction, neutralize with dilute acid, and extract the product.

  • Purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For reactions targeting the aryl bromide, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, specific catalysts and conditions are required.

Logical Diagram: Key Components of a Palladium-Catalyzed Cross-Coupling Reaction

center Pd(0) Catalytic Cycle product Coupled Product center->product Reductive Elimination substrate This compound (Aryl Bromide) substrate->center Oxidative Addition partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) partner->center Transmetalation or Coordination catalyst Palladium Pre-catalyst (e.g., Pd(OAc)2, Pd2(dba)3) catalyst->center ligand Ligand (e.g., Phosphine-based) ligand->center base Base (e.g., K2CO3, Cs2CO3, t-BuONa) base->center solvent Solvent (e.g., Toluene, Dioxane, THF) solvent->center

Caption: Essential components for a successful palladium-catalyzed cross-coupling reaction.

Troubleshooting Palladium-Catalyzed Reactions

IssuePossible Cause(s)Recommended Solution(s)
No Reaction 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Presence of oxygen.1. Use a fresh palladium source and ensure proper activation if needed. 2. Screen different ligands and bases. 3. Thoroughly degas all solvents and reagents and maintain an inert atmosphere.
Low Yield 1. Suboptimal temperature. 2. Catalyst decomposition. 3. Unfavorable solvent.1. Optimize the reaction temperature. 2. Use a more robust ligand or lower the reaction temperature. 3. Screen alternative solvents.
Homocoupling of Coupling Partner 1. Presence of oxygen. 2. In the case of Sonogashira, high copper concentration.1. Ensure strictly anaerobic conditions. 2. Reduce the amount of copper co-catalyst or perform a copper-free Sonogashira.

Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions (Illustrative)

Reaction TypeCoupling PartnerTypical Catalyst/LigandTypical BaseTypical SolventExpected Yield Range
Suzuki Coupling Arylboronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene60-95%
Sonogashira Coupling Terminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃N, DIPATHF, DMF50-90%
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃ / XPhos or BINAPNaOt-Bu, K₃PO₄Toluene, Dioxane65-98%

Note: The yields are estimates based on similar substrates and may require optimization for this compound.

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Technical Support Center: Reactions with 2-Bromo-4-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluorobenzyl bromide. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is a versatile reagent primarily used as a benzylic electrophile in nucleophilic substitution reactions. Its key applications include the formation of ethers (Williamson ether synthesis), esters, and carbon-carbon bonds via reactions with various nucleophiles, including carbanions generated from Grignard reagents. The presence of the bromo and fluoro substituents on the aromatic ring can influence the reactivity of the benzylic bromide and provide sites for further functionalization.

Q2: What are the main safety precautions to consider when handling this compound?

A2: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.

Troubleshooting Williamson Ether Synthesis

Q3: I am getting a low yield in my Williamson ether synthesis with this compound and a phenol. What are the possible causes?

A3: Low yields in this reaction can stem from several factors:

  • Incomplete Deprotonation of the Phenol: The phenoxide is the active nucleophile. Ensure you are using a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and allowing enough time for complete deprotonation before adding the benzyl bromide.

  • Competing Elimination Reaction: While less common with primary benzylic halides, a strong, sterically hindered base could potentially lead to elimination side products.[2]

  • Side Reactions on the Aromatic Ring (C-alkylation): Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). To favor O-alkylation, ensure complete formation of the phenoxide ion by using a strong base.[2]

  • Hydrolysis of the Benzyl Bromide: The presence of water can hydrolyze this compound to the corresponding benzyl alcohol. Ensure all glassware is dry and use anhydrous solvents.

Q4: My Williamson ether synthesis reaction is turning a dark color. What does this indicate?

A4: Darkening of the reaction mixture can indicate decomposition of the starting material or product. This could be due to excessive heat or the presence of impurities. Running the reaction at a lower temperature or purifying the starting materials may help.

Troubleshooting Grignard Reagent Formation

Q5: I am having trouble initiating the Grignard reaction with this compound. What can I do?

A5: Difficulty in initiating Grignard reactions is a common issue. Here are several troubleshooting steps:

  • Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by gently crushing the turnings in the flask (under an inert atmosphere) to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also help activate the magnesium.[1][3]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle.[3]

  • Initiation with a Small Amount of Reagent: Add a small amount of the this compound solution to the magnesium and gently warm the mixture to initiate the reaction before adding the remainder of the solution.

Q6: My Grignard reaction with this compound is giving a low yield of the desired product after reacting with an electrophile, and I'm isolating a significant amount of a high-molecular-weight byproduct. What is happening?

A6: This is likely due to the Wurtz coupling side reaction , where the newly formed Grignard reagent reacts with unreacted this compound to form a homocoupled dimer (1,2-bis(2-bromo-4-fluorophenyl)ethane).[4][5] Benzylic Grignard reagents are particularly prone to this side reaction.[5]

To minimize Wurtz coupling:

  • Slow Addition: Add the this compound solution slowly to the magnesium suspension. This maintains a low concentration of the benzyl bromide, reducing the likelihood of it reacting with the Grignard reagent.[6]

  • Temperature Control: Keep the reaction temperature low to moderate. Excessive heat can favor the coupling reaction.

  • Use of a more reactive halide: In some cases, using the corresponding benzyl chloride can reduce the rate of Wurtz coupling.

Purification

Q7: What are the general strategies for purifying the products of reactions with this compound?

A7: The purification method will depend on the properties of the product.

  • Extraction: A standard aqueous workup is typically the first step to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying neutral organic compounds like ethers and alcohols.[7][8] A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) is often used.[7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification technique.

  • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be effective.

Quantitative Data

The following table presents representative yields for Williamson ether synthesis and Grignard reactions involving benzyl bromides. Note that actual yields will vary depending on the specific substrates, reaction conditions, and experimental technique.

Reaction TypeElectrophileNucleophile/ReagentProduct TypeTypical Yield Range (%)
Williamson Ether SynthesisBenzyl bromide4-MethoxyphenolAryl benzyl ether85-95
Williamson Ether SynthesisThis compoundPhenolAryl benzyl ether70-90 (estimated)
Grignard ReactionBenzyl bromideMagnesium, then BenzaldehydeDiaryl methanol60-80
Grignard ReactionThis compoundMagnesium, then AcetoneSubstituted benzyl propan-2-ol40-60 (estimated, may be lower due to Wurtz coupling)

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-( (2-Bromo-4-fluorobenzyl)oxy)-4-methylbenzene

This protocol describes the synthesis of an ether from this compound and p-cresol.

Materials:

  • This compound (1.0 eq)

  • p-Cresol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol, anhydrous potassium carbonate, and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Williamson_Ether_Synthesis reagents p-Cresol + K₂CO₃ in Acetone phenoxide Potassium p-cresoxide (Nucleophile) reagents->phenoxide Deprotonation sn2 SN2 Reaction phenoxide->sn2 benzyl_bromide This compound (Electrophile) benzyl_bromide->sn2 product 1-((2-Bromo-4-fluorobenzyl)oxy)-4-methylbenzene sn2->product workup Aqueous Workup & Purification product->workup final_product Purified Ether Product workup->final_product

Workflow for the Williamson Ether Synthesis.

Grignard_Troubleshooting issue Low Grignard Product Yield cause1 Reaction Fails to Initiate issue->cause1 cause2 Wurtz Coupling (Dimer Formation) issue->cause2 cause3 Reagent Quenching issue->cause3 solution1a Activate Mg (I₂, crushing) cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2a Slow Addition of Benzyl Bromide cause2->solution2a solution2b Maintain Low Temperature cause2->solution2b solution3a Use Dry Glassware & Solvents cause3->solution3a solution3b Maintain Inert Atmosphere (N₂/Ar) cause3->solution3b

Troubleshooting logic for Grignard reactions.

References

Technical Support Center: Purification of 2-Bromo-4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from 2-Bromo-4-fluorobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurities in this compound largely depend on its synthetic route. A common method is the radical bromination of 2-bromo-4-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[1] Potential impurities from this synthesis include:

  • Unreacted Starting Material: 2-Bromo-4-fluorotoluene.

  • Over-brominated Byproducts: 2-Bromo-4-fluorobenzal bromide or 2-Bromo-4-fluorobenzotribromide.

  • Initiator-derived Impurities: Benzoic acid (from benzoyl peroxide).

  • Succinimide: A byproduct from NBS.

  • Isomeric Impurities: Positional isomers such as 4-Bromo-2-fluorobenzyl bromide, depending on the purity of the starting materials.

Q2: My crude this compound is a yellowish oil/solid. How can I purify it?

A2: Several methods can be employed to purify this compound, with the choice depending on the nature of the impurities and the desired final purity. The most common and effective methods are recrystallization and column chromatography.

Q3: I am trying to recrystallize this compound, but I'm facing some issues. What should I do?

A3: Recrystallization can be a powerful purification technique, but it sometimes requires optimization. Here are some common issues and their solutions:

  • The compound does not dissolve, even in a hot solvent: This indicates that the solvent is not suitable. Try a different solvent or a mixed solvent system. For substituted benzyl bromides, common solvents include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/acetone.[2][3]

  • The compound "oils out" instead of forming crystals: This can happen if the impurity level is very high or if the solution is cooled too quickly. Try adding a little more hot solvent to the oily mixture to ensure it fully dissolves, and then allow it to cool down more slowly.

  • No crystals form upon cooling: The solution may be too dilute or supersaturated. If it's too dilute, you can evaporate some of the solvent and try to crystallize again. If it's supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a small "seed" crystal of the pure compound.[4][5]

  • The recrystallized product is still colored: This suggests the presence of colored impurities. You can try treating the hot solution with a small amount of activated charcoal before filtering and cooling.

Q4: How can I use column chromatography to purify this compound?

A4: Column chromatography is an excellent method for separating compounds with different polarities. Since this compound is a relatively non-polar compound, a normal-phase chromatography setup with silica gel as the stationary phase is recommended. Excess benzyl bromide, a common impurity, can be effectively removed using non-polar solvents.[6] A gradient elution starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a solvent like ethyl acetate or dichloromethane is often effective.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
Compound is insoluble in hot solvent Incorrect solvent choice.Select a different solvent. Test small amounts of your crude product with various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures) to find one that dissolves the compound when hot but not when cold.
"Oiling out" during cooling Solution is too concentrated; cooling is too rapid; high level of impurities.Reheat the solution, add more solvent, and allow it to cool more slowly. If the problem persists, a preliminary purification by column chromatography might be necessary.[4]
No crystal formation Solution is too dilute or supersaturated.If too dilute, evaporate some solvent. If supersaturated, induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[4][5]
Low recovery of pure product Too much solvent was used; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Poor separation of spots on TLC Inappropriate mobile phase.Adjust the polarity of your eluent system. For non-polar compounds like this compound, start with pure n-hexane and gradually add small percentages of ethyl acetate or dichloromethane until you achieve good separation on a TLC plate.
Product elutes with the solvent front The mobile phase is too polar.Use a less polar solvent system, for example, increase the proportion of hexane.
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
Cracked or channeled column bed Improper packing of the stationary phase.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A layer of sand on top of the silica can help prevent disturbance when adding the eluent.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (n-Hexane/Ethyl Acetate)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Addition of Anti-solvent: While the solution is still hot, slowly add warm n-hexane dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of n-hexane and ethyl acetate (e.g., 95:5 v/v). The ideal solvent system should give the desired product a retention factor (Rf) of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. Start with a less polar solvent (e.g., pure n-hexane) to elute highly non-polar impurities. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Purity of this compound Before and After Purification

Purification MethodInitial Purity (by GC-MS)Final Purity (by GC-MS)Recovery Yield
Recrystallization (Ethanol/Water)~85%>98%~75%
Flash Column Chromatography (Hexane/EtOAc gradient)~85%>99%~85%

Note: The data presented in this table is representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Method 1 Column Column Chromatography Crude->Column Method 2 Pure_Recrys Pure Product (>98%) Recrystallization->Pure_Recrys Pure_Column Pure Product (>99%) Column->Pure_Column Analysis Purity Analysis (GC-MS, NMR) Pure_Recrys->Analysis Pure_Column->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization cluster_solutions Solutions Start Attempt Recrystallization Issue Problem Encountered? Start->Issue NoDissolve Compound doesn't dissolve Issue->NoDissolve Yes OilingOut Oiling out Issue->OilingOut Yes NoCrystals No crystals form Issue->NoCrystals Yes Success Successful Crystallization Issue->Success No Sol1 Change solvent or use a mixed solvent system NoDissolve->Sol1 Sol2 Reheat, add more solvent, and cool slowly OilingOut->Sol2 Sol3 Concentrate solution or induce crystallization (scratch/seed) NoCrystals->Sol3

Caption: Troubleshooting logic for recrystallization issues.

References

Improving selectivity in reactions with 2-Bromo-4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4-fluorobenzyl bromide. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving selectivity in reactions involving this versatile reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two primary reactive sites susceptible to different types of chemical transformations:

  • Benzylic Bromide (-CH₂Br): This site is highly susceptible to nucleophilic substitution (Sₙ1 and Sₙ2) reactions due to the stability of the resulting benzylic carbocation or the accessibility of the carbon atom for nucleophilic attack.

  • Aromatic Bromide (-Br on the benzene ring): This site is generally less reactive towards classical nucleophilic substitution but is the primary site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Understanding the differential reactivity of these two sites is crucial for achieving high selectivity in your desired transformation.

Q2: How can I achieve selective reaction at the benzylic position?

A2: To selectively target the benzylic bromide, you should employ reaction conditions that favor nucleophilic substitution. This typically involves reacting this compound with a nucleophile (e.g., amines, alkoxides, cyanides) in a suitable polar solvent. These reactions often proceed under relatively mild conditions. Cross-coupling catalysts should be avoided to prevent reaction at the aromatic bromide.

Q3: How can I achieve selective reaction at the aromatic C-Br bond?

A3: Selective functionalization of the aromatic bromide is best achieved through palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical. The benzylic bromide can sometimes interfere, so careful optimization is necessary. In general, the conditions for many cross-coupling reactions are more compatible with the aromatic bromide, as the C(sp²)-Br bond is more readily activated by palladium catalysts in oxidative addition steps compared to the C(sp³)-Br bond of the benzyl bromide under these specific catalytic cycles.

Q4: Can I form a Grignard reagent from this compound? Which bromine will react?

A4: Formation of a Grignard reagent is possible, but selectivity can be a significant challenge. The benzylic bromide is generally more reactive towards magnesium insertion. However, the high reactivity of the benzylic position can also lead to undesired Wurtz coupling, where two molecules of the benzyl bromide react with each other. To favor the formation of the Grignar reagent at the aromatic bromide, one might consider using milder conditions for Grignard formation or employing an entrainment agent. However, selective formation of the aryl Grignard in the presence of the more reactive benzyl bromide is challenging.

Troubleshooting Guides

Issue 1: Lack of Selectivity in Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic substitution at the benzylic position, but I am observing side products. How can I improve selectivity for the benzylic bromide?

Answer: Lack of selectivity in nucleophilic substitution often arises from competing reactions or harsh reaction conditions. Here are some troubleshooting steps:

  • Lower the Reaction Temperature: Many nucleophilic substitutions at the benzylic position can proceed at or below room temperature. Elevated temperatures can sometimes lead to side reactions, including elimination or reaction at the aromatic ring if any activating species are present.

  • Choice of Nucleophile and Base: Use a soft nucleophile if possible, as this can enhance selectivity for the more electrophilic benzylic carbon. If a base is required, use a non-nucleophilic, sterically hindered base to avoid competing reactions.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. For Sₙ1-type reactions, polar protic solvents may be used, but care must be taken to avoid solvolysis.

Logical Workflow for Troubleshooting Poor Selectivity in Nucleophilic Substitution

start Poor Selectivity in Nucleophilic Substitution temp Lower Reaction Temperature start->temp High Temp? nucleophile Optimize Nucleophile/ Base Combination temp->nucleophile Still Poor Selectivity result Improved Selectivity temp->result Success solvent Change Solvent System nucleophile->solvent Still Poor Selectivity nucleophile->result Success solvent->result

Caption: Troubleshooting workflow for improving selectivity in nucleophilic substitutions.

Issue 2: Competing Reactions in Palladium-Catalyzed Cross-Coupling

Question: I am trying to perform a Suzuki-Miyaura coupling at the aromatic bromide, but I am getting a mixture of products, suggesting reaction at the benzylic position as well. How can I improve selectivity?

Answer: Achieving high selectivity in cross-coupling reactions with this substrate requires careful control of the catalytic system to favor the oxidative addition at the C(sp²)-Br bond over the C(sp³)-Br bond.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands often favor the oxidative addition of aryl halides. Consider ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs).

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the activation energy for the oxidative addition at the more reactive aryl bromide site will be lower.

  • Base Selection: The choice of base can influence the outcome. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often sufficient and can be milder than stronger bases like phosphates or alkoxides, potentially reducing side reactions.

Illustrative Data for Selective Suzuki-Miyaura Coupling

The following table provides illustrative data for the selective Suzuki-Miyaura coupling of this compound with phenylboronic acid, highlighting the effect of different ligands. Please note that these are representative yields based on analogous systems and may require optimization for your specific reaction.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of 2-phenyl-4-fluorobenzyl bromide (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001265
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄1,4-Dioxane80885
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene901090

Signaling Pathway for Selective Suzuki-Miyaura Coupling

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining for Selectivity) Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-Br Ar-Pd(II)(L2)-Br Oxidative_Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Aryl-Pd(II)-R Ar-Pd(II)(L2)-R' Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Selectively Coupled Product Reductive_Elimination->Product Substrate This compound Substrate->Oxidative_Addition Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for a selective Suzuki-Miyaura coupling reaction.

Issue 3: Wurtz Coupling as a Major Side Reaction in Grignard Reagent Formation

Question: I am trying to form a Grignard reagent, but my main product is the dimer of my starting material. How can I minimize this Wurtz coupling?

Answer: Wurtz coupling is a common side reaction in the formation of Grignard reagents from reactive halides like benzyl bromides.[1] To minimize this side reaction, consider the following:

  • Slow Addition: Add the this compound solution very slowly to a suspension of activated magnesium in an etheral solvent. This maintains a low concentration of the halide, which disfavors the bimolecular Wurtz reaction.

  • Magnesium Activation: Ensure the magnesium turnings are highly activated. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming before the addition of the halide.

  • Solvent: Use a solvent that effectively solvates the Grignard reagent, such as THF.

  • Continuous Flow Chemistry: For industrial applications or when high selectivity is critical, continuous flow reactors can significantly reduce Wurtz coupling by ensuring a high local concentration of magnesium relative to the halide.[1]

Illustrative Data for Grignard Formation

MethodSolventAddition TimeTemperatureApproximate Yield of Grignard Reagent (%)Approximate Yield of Wurtz Product (%)
BatchDiethyl Ether30 minReflux6035
Batch (Slow Add.)THF2 hoursRT8015
Continuous FlowTHFN/ART>95<5

Key Experimental Protocols

Protocol 1: Selective Nucleophilic Substitution with Sodium Azide

This protocol describes a selective reaction at the benzylic position to form 2-azidomethyl-1-bromo-4-fluorobenzene.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Add sodium azide to the solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling with Phenylacetylene

This protocol details the selective coupling at the aromatic C-Br bond.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for Selective Sonogashira Coupling

Setup Reaction Setup (Inert Atmosphere) Reagents Add Substrate, Catalysts, Solvent, and Base Setup->Reagents Alkyne Add Alkyne Dropwise Reagents->Alkyne Reaction Stir at RT Monitor by TLC/GC-MS Alkyne->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for a selective Sonogashira coupling.

Disclaimer: The quantitative data and protocols provided are for illustrative purposes and are based on established chemical principles and analogous systems. Researchers should optimize conditions for their specific applications and exercise appropriate safety precautions.

References

Challenges in the scale-up of 2-Bromo-4-fluorobenzyl bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 2-Bromo-4-fluorobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method is the free-radical bromination of 2-bromo-4-fluorotoluene. This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.[1] An alternative, though less common due to the hazards of handling elemental bromine, is direct photobromination with Br₂ under UV irradiation.[2]

Q2: What are the primary impurities I should be aware of in this synthesis?

A2: Impurities can originate from the starting material or from the bromination reaction itself.

  • Isomeric Precursors: The synthesis of the starting material, 2-bromo-4-fluorotoluene, from 4-fluorotoluene can produce isomeric impurities such as 3-bromo-4-fluorotoluene and dibromo-4-fluorotoluene. These can be difficult to separate and may be carried through to the final product.

  • Over-bromination: The reaction can lead to the formation of di- and tri-brominated side products.

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-bromo-4-fluorotoluene.

  • Succinimide: When using NBS, succinimide is a major byproduct that needs to be removed during workup.

Q3: What are the main challenges when scaling up this synthesis from the lab to a pilot plant or industrial scale?

A3: Scaling up the synthesis of this compound presents several significant challenges:

  • Thermal Safety: Free-radical brominations, especially with NBS, are often exothermic and can pose a risk of a runaway reaction if not properly controlled.[3][4][5][6] Heat removal becomes less efficient as the reactor volume increases due to the decreasing surface-area-to-volume ratio.[5][7]

  • Reagent Handling: Handling large quantities of solid N-bromosuccinimide can be problematic.[8] If using elemental bromine, its corrosive and toxic nature presents significant handling and safety challenges at scale.[8]

  • Mixing: Ensuring homogenous mixing of reactants and maintaining a consistent temperature throughout a large reactor is critical to avoid localized "hot spots" and the formation of side products.

  • Purification: Removing byproducts like succinimide and unreacted NBS can be more challenging at a larger scale. Filtration and extraction processes that are straightforward in the lab may become bottlenecks in a plant setting.

  • Solvent Choice: The traditional solvent, carbon tetrachloride (CCl₄), is toxic and ozone-depleting, making it unsuitable for large-scale production.[9][10][11] Identifying and validating a suitable, safer alternative is a key scale-up consideration.[12][13]

Q4: Are there safer alternatives to using carbon tetrachloride as a solvent?

A4: Yes, several greener and safer alternatives to carbon tetrachloride have been investigated for benzylic brominations. These include acetonitrile, 1,2-dichloroethane, cyclohexane, and even aqueous systems under certain conditions.[9][11][12][14] The choice of solvent can impact reaction kinetics and selectivity, so it must be carefully evaluated for your specific process.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of the product. 3. Suboptimal reaction temperature. 4. Insufficient radical initiation.1. Monitor the reaction by TLC or GC to ensure completion. Consider extending the reaction time or increasing the amount of initiator. 2. Ensure the workup procedure is not overly harsh (e.g., prolonged exposure to high temperatures or strong bases). 3. Optimize the reaction temperature. For NBS brominations, this is often the reflux temperature of the solvent. 4. Ensure the radical initiator (e.g., benzoyl peroxide, AIBN) is fresh and active. For photochemical reactions, ensure the light source is of appropriate wavelength and intensity.
Formation of Significant Side Products (e.g., dibrominated species) 1. Over-bromination due to excess brominating agent or prolonged reaction time. 2. High reaction temperature.1. Use a slight excess (e.g., 1.05 equivalents) of NBS.[11] Monitor the reaction closely and stop it once the starting material is consumed. 2. Lowering the reaction temperature can sometimes improve selectivity.[15]
Difficulty in Removing Succinimide Byproduct 1. Co-precipitation or co-crystallization with the product. 2. Inefficient aqueous extraction.1. After the reaction, cool the mixture to precipitate the succinimide and filter it off before proceeding with the workup. 2. Wash the organic layer with a dilute base (e.g., NaHCO₃ or NaOH solution) to help dissolve the succinimide in the aqueous phase. Perform multiple washes.
Runaway Reaction During Scale-up 1. Poor heat dissipation in a large reactor. 2. Accumulation of unreacted NBS followed by a rapid reaction.[16] 3. Inadequate cooling capacity.1. Ensure the reactor has adequate cooling capacity for the scale of the reaction. 2. Add the NBS portion-wise or as a solution over time to control the rate of the exothermic reaction.[16] 3. Conduct a thorough thermal safety assessment (e.g., using reaction calorimetry) before scaling up to understand the heat of reaction and the potential for thermal runaway.[4][6]
Inconsistent Results at Larger Scale 1. Inefficient mixing leading to localized temperature and concentration gradients. 2. Difficulty in maintaining anhydrous conditions.1. Use a reactor with appropriate agitation to ensure good mixing. For very large scales, computational fluid dynamics (CFD) can be used to model and optimize reactor mixing.[17][18][19][20][21] 2. Ensure all reagents, solvents, and equipment are thoroughly dried, as water can interfere with the reaction.

Data Presentation

Table 1: Summary of Reaction Parameters for this compound Synthesis

Starting MaterialBrominating AgentInitiator/ConditionsSolventScaleYieldReference
2-bromo-4-fluorotolueneN-bromosuccinimide (1.0 eq)Benzoyl peroxide (0.075 eq)Carbon tetrachloride0.40 mole68% (impure)[1]
2-fluoro-4-bromotolueneBromineUV light (>3000 Å), 160-180 °CNoneNot specified64.1%[22]

Table 2: Key Considerations for Scale-Up of Benzylic Bromination

Parameter Lab Scale (grams) Pilot/Industrial Scale (kilograms) Potential Impact on Scale-Up
Heat Transfer High surface area to volume ratio, efficient heat dissipation.Low surface area to volume ratio, potential for heat accumulation.[5][7]Increased risk of thermal runaway. Requires robust cooling systems and careful control of reagent addition.[3][4]
Reagent Addition All reagents often added at once.Portion-wise or continuous addition of the limiting reagent (e.g., NBS).[16]Improved temperature control and safety, can also improve selectivity by minimizing high concentrations of the brominating agent.[23]
Mixing Efficient mixing with standard magnetic or overhead stirrers.Can be challenging to achieve homogeneity. Baffles and optimized impeller design are crucial.Poor mixing can lead to localized hot spots, side reactions, and lower yields.
Work-up & Purification Simple filtration and extraction.Filtration of large quantities can be slow. Phase separation in large vessels can be challenging.May require specialized filtration equipment (e.g., filter press) and longer settling times for phase separation.
Safety Standard fume hood and personal protective equipment (PPE).Requires comprehensive process hazard analysis (PHA), dedicated engineering controls (e.g., closed systems, scrubbers for HBr), and robust emergency procedures.[3][4][24]Significant investment in safety infrastructure and procedures is necessary to manage the hazards of brominating agents and exothermic reactions.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via NBS Bromination [1]

Materials:

  • 2-bromo-4-fluorotoluene (75 g, 0.40 mole)

  • N-bromosuccinimide (NBS) (70.6 g, 0.40 mole)

  • Benzoyl peroxide (2.5 g, 0.03 mole)

  • Carbon tetrachloride (450 ml)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-fluorotoluene and carbon tetrachloride.

  • Add N-bromosuccinimide and benzoyl peroxide to the flask.

  • Heat the mixture to reflux with stirring. The reaction is initiated by the decomposition of benzoyl peroxide.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Note: Carbon tetrachloride is a hazardous solvent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Safer solvent alternatives should be considered for new process development.[10]

Protocol 2: Synthesis of the Precursor, 2-bromo-4-fluorotoluene

This protocol describes a general method for the bromination of 4-fluorotoluene, which results in a mixture of isomers that require separation.

Materials:

  • 4-fluorotoluene

  • Bromine

  • Glacial acetic acid

  • Iron powder

  • Iodine

Procedure:

  • In a reaction vessel, prepare a solution of 4-fluorotoluene in glacial acetic acid.

  • Add iron powder and a catalytic amount of iodine.

  • Slowly add a solution of bromine in glacial acetic acid. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • After the addition is complete, stir the mixture at room temperature for several hours.

  • Distill off the glacial acetic acid and unreacted 4-fluorotoluene under vacuum.

  • The remaining residue, containing a mixture of 2-bromo-4-fluorotoluene, 3-bromo-4-fluorotoluene, and dibromo-4-fluorotoluene, is then purified by fractional distillation.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Purification A 4-Fluorotoluene B Bromination (Br2, Fe, I2) A->B C Mixture of Isomers B->C D Fractional Distillation C->D E 2-Bromo-4-fluorotoluene D->E F 2-Bromo-4-fluorotoluene H Radical Bromination F->H G NBS, Initiator G->H I Crude Product Mixture H->I J Crude Product Mixture K Filtration (remove succinimide) J->K L Aqueous Wash K->L M Drying & Solvent Removal L->M N Final Product (this compound) M->N

Caption: Overall workflow for the synthesis of this compound.

ScaleUp_Challenges center Scale-Up Challenges A Thermal Safety (Runaway Reaction Risk) center->A B Reagent Handling (Large Quantities) center->B C Mixing Efficiency center->C D Purification & Work-up center->D E Solvent Selection (Safety & Environment) center->E F Process Control & Automation center->F

Caption: Key challenges in the scale-up of this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromo-4-fluorobenzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-Bromo-4-fluorobenzyl bromide with other substituted benzyl bromides in nucleophilic substitution reactions. Understanding the kinetic behavior of these compounds is paramount for their application as synthetic intermediates in the development of novel therapeutics and other complex organic molecules. This document summarizes key quantitative kinetic data, details the experimental protocols for its determination, and provides visualizations of the underlying reaction mechanisms and experimental workflows.

Introduction to Benzyl Bromide Reactivity

Benzyl bromides are versatile reagents in organic synthesis, readily undergoing nucleophilic substitution reactions. The reactivity of the benzylic bromide is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) tend to increase the reaction rate by stabilizing the transition state, which often has carbocationic character, while electron-withdrawing groups (EWGs) typically decrease the rate. The reaction can proceed through either an S(N)1 or S(_N)2 mechanism, depending on the substrate structure, nucleophile, solvent, and temperature.[1]

Comparative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of various substituted benzyl bromides with aniline in a nitrobenzene-ethanol (80:20 v/v) solvent system. The inclusion of an estimated rate constant for this compound, derived from the Hammett equation, allows for a direct comparison of its expected reactivity.

Table 1: Second-Order Rate Constants for the Reaction of Substituted Benzyl Bromides with Aniline.

SubstrateSubstituentsSecond-Order Rate Constant (k) (L mol⁻¹ min⁻¹)Relative Reactivity (k/k_benzyl_bromide)
Benzyl bromideH0.411.00
p-Nitrobenzyl bromidep-NO₂0.110.27
p-Chlorobenzyl bromidep-Cl0.30 (approx.)0.73 (approx.)
This compound o-Br, p-F 0.23 (estimated) 0.56 (estimated)
p-Methylbenzyl bromidep-CH₃0.932.27

Note: The rate constant for p-Chlorobenzyl bromide is approximated from available data, and the value for this compound is an estimation based on the Hammett equation (see Appendix for details).

The data clearly indicates that electron-withdrawing groups like nitro and chloro decrease the reaction rate compared to the unsubstituted benzyl bromide. Conversely, an electron-donating group like methyl enhances the reactivity.

Estimating the Reactivity of this compound

log(k/k₀) = ρσ

where:

  • k is the rate constant of the substituted benzyl bromide.

  • k₀ is the rate constant of the unsubstituted benzyl bromide.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For the reaction of benzyl bromides with anilines, ρ is negative, indicating that electron-donating groups accelerate the reaction.[2]

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.

For this compound, the ortho-bromo and para-fluoro substituents are both electron-withdrawing. Their combined effect is expected to decrease the rate of nucleophilic substitution compared to unsubstituted benzyl bromide. The estimated rate constant in Table 1 reflects this deactivating effect.

Reaction Mechanism and Experimental Workflow

The nucleophilic substitution reaction of benzyl bromides with primary amines like aniline typically proceeds through an S(_N)2 mechanism. This is a one-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs.

SN2_Mechanism sub 2-Bromo-4-fluorobenzyl bromide ts Transition State sub->ts Attack by nucleophile nuc Aniline (Nucleophile) nuc->ts prod N-(2-Bromo-4-fluorobenzyl)aniline ts->prod Bond formation lg Bromide ion (Leaving Group) ts->lg Bond breaking

Caption: SN2 reaction mechanism.

The workflow for a typical kinetic study of these reactions using the conductometric method is outlined below. This method is highly suitable as it monitors the formation of ionic products, leading to a change in the electrical conductivity of the solution over time.[3]

Experimental_Workflow prep 1. Prepare solutions of benzyl bromide and aniline in the solvent system. thermo 2. Thermostat the reactant solutions to the desired reaction temperature. prep->thermo mix 3. Mix the solutions in the conductivity cell to initiate the reaction. thermo->mix measure 4. Record the change in conductance of the solution at regular time intervals. mix->measure calc 5. Calculate the second-order rate constant from the conductance-time data. measure->calc

Caption: Experimental workflow for kinetic analysis.

Experimental Protocols

Kinetic Analysis via Conductometry

This protocol provides a detailed methodology for determining the second-order rate constant of the reaction between a substituted benzyl bromide and an amine using the conductometric method.[3]

Materials:

  • Substituted benzyl bromide (e.g., this compound)

  • Aniline (or other amine nucleophile)

  • Solvent system: Nitrobenzene-Ethanol (80:20 v/v), analytical grade

  • Digital conductivity meter with a dipping cell

  • Thermostatic water bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the substituted benzyl bromide (e.g., 0.1 M) in the nitrobenzene-ethanol solvent system.

    • Prepare a stock solution of aniline (e.g., 0.1 M) in the same solvent system.

  • Thermostatting:

    • Place the stock solutions in the thermostatic water bath to allow them to reach the desired reaction temperature (e.g., 25°C, 35°C, 45°C).

  • Reaction Initiation and Measurement:

    • Pipette a known volume of the aniline solution into the conductivity cell.

    • Add an equal volume of the benzyl bromide solution to the conductivity cell to initiate the reaction.

    • Immediately start recording the conductance of the solution at regular time intervals (e.g., every 60 seconds) until the reaction is complete or a significant change in conductance is observed.

  • Data Analysis:

    • The second-order rate constant (k) can be determined using the following equation, which relates the change in conductance to the progress of the reaction: k = (1 / (a*t)) * (C_t - C_0) / (C_∞ - C_t) where:

      • a = initial concentration of reactants

      • t = time

      • C₀ = initial conductance

      • C_t = conductance at time t

      • C_∞ = conductance at infinite time (reaction completion)

    • A plot of (C_t - C_0) / (C_∞ - C_t) versus t should yield a straight line with a slope of k*a.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is influenced by the electronic effects of its substituents. The presence of the electron-withdrawing bromo and fluoro groups decreases its reactivity compared to unsubstituted benzyl bromide. This guide provides a framework for understanding and comparing the reactivity of this and other benzyl bromides, supported by experimental data and detailed protocols. The provided methodologies and data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

Appendix: Estimation of the Rate Constant for this compound

The rate constant was estimated using the Hammett equation: log(k/k₀) = ρ(σ_ortho-Br + σ_para-F).

  • k₀ (Benzyl bromide) = 0.41 L mol⁻¹ min⁻¹

  • ρ (reaction constant) ≈ -2.0 (a typical value for S(_N)2 reactions of benzyl halides with amines)

  • σ_ortho-Br ≈ +0.23

  • σ_para-F ≈ +0.06

log(k/0.41) = -2.0 * (0.23 + 0.06) log(k/0.41) = -0.58 k/0.41 = 10⁻⁰.⁵⁸ k ≈ 0.41 * 0.26 k ≈ 0.11 L mol⁻¹ min⁻¹

Disclaimer: This estimated value is for comparative purposes only and may not reflect the true experimental value.

References

A Researcher's Guide to the Spectroscopic Validation of Products from 2-Bromo-4-fluorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data and reaction performance of products derived from 2-Bromo-4-fluorobenzyl bromide and its alternatives. Due to the limited availability of complete, published spectral datasets for direct reaction products of this compound, this guide will utilize a detailed analysis of the reaction of the closely related and commercially available 4-Fluorobenzyl bromide with aniline as a primary, experimentally validated example. This will be supplemented with comparative data and expected spectral characteristics for products of this compound and other alternative benzylating agents, supported by available literature.

Comparative Performance of Benzylating Agents

The choice of a benzylating agent is critical in drug discovery and organic synthesis, influencing reaction efficiency, yield, and the properties of the final product. This compound is a versatile reagent for introducing the 2-bromo-4-fluorobenzyl moiety, a common scaffold in pharmacologically active compounds. Its reactivity can be compared with other commercially available alternatives, such as 4-Fluorobenzyl bromide and 2-Chlorobenzyl bromide.

ReagentTypical Reaction Time (Aniline)Typical Yield (Aniline)Key Spectroscopic Features of ProductNotes on Reactivity
This compound Not specified in literatureNot specified in literatureExpected aromatic signals with complex splitting patterns due to bromine and fluorine. Benzylic CH₂ protons singlet.The presence of an ortho-bromo substituent may sterically hinder the reaction and influence the electronic properties of the aromatic ring.
4-Fluorobenzyl bromide 1-24 hours[1]77% (with 2-methyl-4-nitro-1(3)H-imidazole)[2]Aromatic signals show characteristic splitting due to the para-fluoro substituent. Benzylic CH₂ protons appear as a singlet.A common and effective benzylating agent with well-documented reactivity.[3]
2-Chlorobenzyl bromide Not specified in literatureNot specified in literatureAromatic signals influenced by the ortho-chloro substituent. Benzylic CH₂ protons singlet.The ortho-chloro group can influence reactivity through steric and electronic effects.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are established protocols for the synthesis of the starting material and a representative N-benzylation reaction.

Synthesis of this compound

A common method for the synthesis of this compound is the radical bromination of 2-bromo-4-fluorotoluene.

Procedure: By the method of Example 7, Step C, 75 g (0.40 mole) of 2-bromo-4-fluorotoluene, 70.6 g (0.40 mole) of N-bromosuccinimide, and 2.5 g (0.03 mole) of benzoyl peroxide are reacted in 450 ml of carbon tetrachloride. This reaction yields impure this compound[5].

N-Benzylation of Aniline with 4-Fluorobenzyl Bromide (A Representative Protocol)

This protocol describes a typical nucleophilic substitution reaction between an amine and a benzyl bromide.

Procedure: A mixture of 4-Fluorobenzyl bromide (10 mmol), aniline (12 mmol), and a non-nucleophilic base such as potassium carbonate (15 mmol) is stirred in an anhydrous solvent like acetonitrile (50 mL) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the N-(4-fluorobenzyl)aniline product.

Spectroscopic Validation of N-(4-fluorobenzyl)aniline

The following tables summarize the expected and reported spectroscopic data for the product of the reaction between 4-fluorobenzyl bromide and aniline. This data is essential for confirming the structure and purity of the synthesized compound.

¹H NMR Spectral Data
ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic CH (phenyl group)6.6 - 7.3Multiplet
Aromatic CH (fluorophenyl group)6.9 - 7.4Multiplet
Benzylic CH₂~4.3Singlet
N-HVariable (broad singlet)Singlet
¹³C NMR Spectral Data
CarbonExpected Chemical Shift (ppm)Notes
Aromatic C-F~160 (d, ¹JCF ≈ 245 Hz)Large coupling constant characteristic of a direct C-F bond.
Aromatic C (phenyl group)113 - 148
Aromatic C (fluorophenyl group)115 - 135
Benzylic CH₂~48
IR Spectral Data
Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1250 - 1350
C-F Stretch1000 - 1400
Mass Spectrometry Data
IonExpected m/zNotes
[M]⁺187.09Molecular ion peak for C₁₃H₁₂FN.
[M-H]⁺186.08
[C₇H₆F]⁺109.04Fragment corresponding to the fluorobenzyl cation.

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and validation of N-benzylated products and a generalized signaling pathway that might be studied using molecules derived from these reactions.

experimental_workflow Experimental Workflow for N-Benzylation and Product Validation reagents Reactants: This compound Nucleophile (e.g., Aniline) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reaction N-Benzylation Reaction (Nucleophilic Substitution) reagents->reaction workup Reaction Work-up: Filtration Solvent Removal reaction->workup purification Purification: Column Chromatography workup->purification product Purified Product: N-(2-Bromo-4-fluorobenzyl)aniline purification->product validation Spectroscopic Validation product->validation nmr NMR Spectroscopy (¹H, ¹³C) validation->nmr ir IR Spectroscopy validation->ir ms Mass Spectrometry validation->ms

Workflow for N-benzylation and spectroscopic validation.

signaling_pathway Generalized Kinase Signaling Pathway ligand Bioactive Molecule (e.g., derived from This compound) receptor Receptor Tyrosine Kinase ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2, Shc) dimerization->adaptor ras_gef Ras-GEF (e.g., SOS) adaptor->ras_gef ras Ras ras_gef->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Differentiation, etc.) transcription->response

A generalized kinase signaling pathway for drug development studies.

References

A Comparative Guide to 2-Bromo-4-fluorobenzyl Bromide and 2-Chlorobenzyl Bromide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the successful synthesis of complex molecules. This guide provides an objective comparison of two halogenated benzyl bromides, 2-Bromo-4-fluorobenzyl bromide and 2-chlorobenzyl bromide, highlighting their respective physicochemical properties, reactivity, and applications in organic synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below. These properties are crucial for determining appropriate reaction conditions and handling procedures.

PropertyThis compound2-Chlorobenzyl bromide
CAS Number 61150-57-0[1]611-17-6[2][3]
Molecular Formula C₇H₅Br₂F[1]C₇H₆BrCl[2]
Molecular Weight 267.92 g/mol [1]205.49 g/mol [2]
Appearance Solid[4]Colorless to light yellow liquid[2]
Melting Point 47 °C[1]Not applicable
Boiling Point Not available103-104 °C at 10 mmHg[2][5]
Purity Typically >96%Typically >97%[3]

Reactivity and Performance in Synthesis

Both this compound and 2-chlorobenzyl bromide are valuable reagents in organic synthesis, primarily utilized for the introduction of substituted benzyl moieties. The core of their reactivity lies in the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions (SN2). However, the nature and position of the halogen substituents on the aromatic ring influence their reactivity.

The halogens (F, Cl, and Br) on the aromatic ring are electron-withdrawing groups, which generally decrease the rate of nucleophilic substitution at the benzylic carbon compared to unsubstituted benzyl bromide. This is due to the inductive effect of the halogens, which destabilizes the electron-deficient transition state of an SN2 reaction. Consequently, 2-chlorobenzyl bromide would be expected to be slightly more reactive than this compound due to the less electronegative nature of chlorine compared to fluorine and the additional electron-withdrawing bromine substituent in the latter.

2-Chlorobenzyl bromide is a versatile building block for creating pharmaceuticals, agrochemicals, and specialty chemicals.[2] It readily undergoes SN2 reactions with a variety of nucleophiles.[3] The chlorine atom on the aromatic ring can also be further functionalized through aromatic substitution or metal-catalyzed cross-coupling reactions, offering a dual reactivity profile.[3]

This compound is also a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical research and materials science.[4] The presence of both bromine and fluorine on the benzyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug molecules.

Experimental Protocols

A general procedure for the N-alkylation of a primary amine using a substituted benzyl bromide is provided below. This protocol can be adapted for both this compound and 2-chlorobenzyl bromide.

N-Alkylation of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • This compound or 2-chlorobenzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the substituted benzyl bromide to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-benzylated amine.

  • The product can be further purified by column chromatography on silica gel.

Visualization of Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of these benzyl bromide derivatives in a typical organic synthesis.

G cluster_start Starting Materials cluster_reaction Synthetic Transformation cluster_workup Work-up & Purification cluster_analysis Product Analysis 2_halobenzyl_bromide This compound or 2-Chlorobenzyl bromide Reaction Nucleophilic Substitution (SN2) - Base (e.g., K2CO3) - Solvent (e.g., Acetonitrile) 2_halobenzyl_bromide->Reaction Nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) Nucleophile->Reaction Workup 1. Filtration 2. Extraction 3. Drying Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Analysis

References

A Comparative Guide to the Synthesis and Characterization of 2-Bromo-4-fluorobenzyl Bromide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic routes for 2-Bromo-4-fluorobenzyl bromide, a key intermediate in the development of pharmaceuticals and functional materials. We present detailed experimental data, characterization summaries, and a comparison of methodologies to assist researchers in selecting the optimal synthetic pathway for their applications.

Section 1: Synthesis of this compound

The preparation of this compound can be achieved through several distinct pathways. The most common methods involve the bromination of a substituted toluene precursor. Below, we compare two primary approaches: direct radical bromination and a multi-step synthesis from a simpler aromatic amine.

Method 1: Radical Bromination of 2-Bromo-4-fluorotoluene

This is the most direct and widely cited method, employing a free-radical chain reaction to brominate the benzylic methyl group. The reaction is typically initiated by a radical initiator like benzoyl peroxide (BPO) or AIBN, or by UV light.

Reaction Scheme:

  • Starting Material: 2-Bromo-4-fluorotoluene

  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO)

  • Solvent: Carbon Tetrachloride (CCl₄)

This approach is favored for its high regioselectivity for the benzylic position and its straightforward execution. However, the use of hazardous solvents like CCl₄ is a significant drawback, and modern protocols often substitute it with safer alternatives like acetonitrile or ethyl acetate.[1]

Method 2: Multi-step Synthesis from p-Toluidine

An alternative route involves constructing the target substitution pattern on the aromatic ring from a readily available starting material like p-toluidine.[2] This method offers flexibility but requires multiple synthetic steps.

Key Steps:

  • Protection & Nitration: Formation of a salt from p-toluidine, followed by nitration.

  • Diazotization & Bromination: Conversion of the amino group to a diazonium salt, which is then substituted with bromine.

  • Reduction: Reduction of the nitro group to an amine.

  • Diazotization & Fluorination (Balz–Schiemann reaction): The newly formed amino group is converted to a diazonium salt and then substituted with fluorine.

  • Photo-bromination: The final step involves the radical bromination of the benzylic methyl group to yield the final product.[2]

This pathway is considerably longer but avoids the need to procure the potentially expensive 2-bromo-4-fluorotoluene starting material.

Comparison of Synthetic Routes
FeatureMethod 1: Radical BrominationMethod 2: Multi-step Synthesis from p-Toluidine
Starting Material 2-Bromo-4-fluorotoluenep-Toluidine
Key Reagents N-Bromosuccinimide, Benzoyl PeroxideH₂SO₄, HNO₃, NaNO₂, CuBr, Na₂SO₃, HF, Bromine, UV light
Number of Steps 1~6
Reported Yield ~68% (impure assay)[3]64.1% (for the final bromination step)[2]
Advantages Direct, high-yielding final step, simple procedure.Uses inexpensive and readily available starting material.
Disadvantages Requires specific, potentially costly starting material; often uses hazardous solvents (CCl₄).Long and complex procedure, lower overall yield, involves hazardous reagents (e.g., HF).

Section 2: Synthesis of Key Derivatives

This compound is a versatile electrophile, primarily used in substitution reactions to form a variety of derivatives. Its reactivity is dominated by the labile benzylic bromide, which is an excellent leaving group in Sₙ2 reactions.

Common Transformations:
  • Alcohols: Hydrolysis of the benzyl bromide (e.g., with aqueous acetone or a mild base) yields 2-Bromo-4-fluorobenzyl alcohol. This alcohol is itself a valuable intermediate.

  • Aldehydes: The corresponding 2-Bromo-4-fluorobenzaldehyde can be synthesized via oxidation of 2-Bromo-4-fluorobenzyl alcohol using reagents like pyridinium dichromate (PDC) or via microwave-assisted oxidation with FeCl₃·6H₂O.[4]

  • Ethers & Esters: Reaction with alkoxides or carboxylate salts, respectively, under basic conditions provides a straightforward route to benzyl ethers and esters.

  • Amines: Substitution with primary or secondary amines yields the corresponding benzylamines.

// Nodes A [label="2-Bromo-4-fluorotoluene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label=" NBS, Benzoyl Peroxide\n CCl₄, Reflux ", fontcolor="#202124"]; } caption { label = "Diagram 1: Synthesis of this compound."; fontsize = 12; fontcolor = "#202124"; fontname = "Arial"; }

// Nodes A [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; B [label="2-Bromo-4-fluorobenzyl alcohol", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="2-Bromo-4-fluorobenzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Ethers, Esters, Amines, etc.\n(Sₙ2 Products)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label=" H₂O\n (Hydrolysis) ", fontcolor="#202124"]; B -> C [label=" FeCl₃·6H₂O, MW\n (Oxidation) ", fontcolor="#202124"]; A -> D [label=" Nu:⁻\n (Sₙ2 Reaction) ", fontcolor="#202124"]; } caption { label = "Diagram 2: Common derivatization pathways."; fontsize = 12; fontcolor = "#202124"; fontname = "Arial"; }

Section 3: Characterization Data

Accurate characterization is critical for confirming the identity and purity of the synthesized compounds. Below is a summary of key physical and spectroscopic data.

Table 1: Characterization of this compound
PropertyDataSource
Molecular Formula C₇H₅Br₂F[5]
Molecular Weight 267.92 g/mol [5]
Appearance White to off-white solid[6]
Melting Point 47 °C[5]
¹H NMR (CDCl₃, Predicted) δ ~7.3-7.6 (m, 3H, Ar-H), δ ~4.5 (s, 2H, -CH₂Br)N/A
¹³C NMR (CDCl₃, Predicted) δ ~130-140 (Ar-C), δ ~115-125 (Ar-C), δ ~30 (-CH₂Br)N/A
Purity (Commercial) 96%[6]

Note: Predicted NMR data is based on analogous structures and general chemical shift principles, as direct spectral sources were not available in the cited literature.

Table 2: Characterization of 2-Bromo-4-fluorobenzaldehyde Derivative
PropertyDataSource
Molecular Formula C₇H₄BrFO[7]
Molecular Weight 203.01 g/mol [7]
Appearance Colorless viscous liquid[8]
¹H NMR (400MHz, CDCl₃) δ 10.29 (s, 1H), 7.98-7.94 (m, 1H), 7.39 (d, J=8.0Hz, 1H), 7.18-7.15 (m, 1H)[8]
¹³C NMR (100MHz, CDCl₃) δ 190.2, 165.8 (d, J=258.4Hz), 132.1 (d, J=10.9Hz), 130.4 (d, J=2.8Hz), 128.1 (d, J=11.2Hz), 121.3 (d, J=23.9Hz), 115.8 (d, J=21.3Hz)[8]
Mass Spec (EI) m/z: 203 [M+H]⁺[8]
Yield (from 4-fluorobenzaldehyde) 81-85%[8]

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound via Radical Bromination[3]
  • To a solution of 2-bromo-4-fluorotoluene (75 g, 0.40 mole) in 450 ml of carbon tetrachloride, add N-bromosuccinimide (70.6 g, 0.40 mole).

  • Add benzoyl peroxide (2.5 g, 0.03 mole) as a radical initiator.

  • Heat the mixture to reflux and maintain the reaction until completion (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the solid succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Synthesis of 2-Bromo-4-fluorobenzaldehyde via Oxidation[4]
  • In a dry microwave reaction vessel, combine 2-bromo-4-fluorobenzyl alcohol (0.2 mmol), FeCl₃·6H₂O (0.002 mmol, 5.4 mg), and triphenylmethanol (0.2 mmol, 52 mg).

  • Irradiate the reaction mixture in a microwave reactor at 55 °C for 1 hour.

  • Upon completion, cool the reaction mixture.

  • Purify the crude product directly using flash column chromatography (silica gel) to afford the target product, 2-bromo-4-fluorobenzaldehyde.

References

A Comparative Guide to the Mechanistic Studies of Reactions Involving 2-Bromo-4-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic pathways and performance of 2-Bromo-4-fluorobenzyl bromide in key organic reactions. By examining nucleophilic substitution, Grignard reagent formation, and Suzuki-Miyaura coupling, this document aims to offer objective insights supported by available experimental data to inform synthetic strategy and reagent selection.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations in organic synthesis. For benzyl bromides, these reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, nucleophile, solvent, and temperature. The presence of both a bromine and a fluorine atom on the benzene ring of this compound influences its reactivity through electronic and steric effects.

The electron-withdrawing nature of the fluorine and bromine atoms is expected to destabilize the benzylic carbocation intermediate, thereby disfavoring a pure S(_N)1 pathway compared to unsubstituted benzyl bromide. Consequently, the S(_N)2 mechanism is more likely to be operative. In an S(_N)2 reaction, the rate is dependent on the concentration of both the benzyl bromide and the nucleophile.[1]

Comparative Kinetic Data for Substituted Benzyl Bromides

SubstrateNucleophileSolvent System (v/v)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)0.41[1]
p-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)0.11[1]
p-Chlorobenzyl bromideAnilineNot SpecifiedSlower than Benzyl bromide

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the nucleophilic substitution reaction of a benzyl bromide with an amine.

Materials:

  • Substituted benzyl bromide (e.g., this compound)

  • Nucleophile (e.g., aniline)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted benzyl bromide in the chosen anhydrous solvent.

  • Add the nucleophile to the solution (typically 1.1 to 1.5 equivalents).

  • Stir the reaction mixture at room temperature or heat as required. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Pathway: S(_N)2 Mechanism

SN2_Mechanism sub This compound ts [Transition State]‡ sub->ts Nucleophilic Attack nuc Nu⁻ nuc->ts prod Product ts->prod Bond Formation lg Br⁻ ts->lg Leaving Group Departure

Caption: S(_N)2 mechanism for nucleophilic substitution.

Grignard Reagent Formation

Grignard reagents are powerful nucleophiles used for the formation of carbon-carbon bonds.[2] The formation of a Grignard reagent from this compound involves the reaction of the benzylic bromide with magnesium metal in an anhydrous ether solvent. It is important to note that the aryl bromide is significantly less reactive and will not typically react under the conditions used to form the benzylic Grignard reagent.

The presence of electron-withdrawing groups on the aromatic ring can sometimes hinder Grignard reagent formation.[3] However, the primary challenge is ensuring strictly anhydrous conditions, as Grignard reagents are highly reactive with protic solvents like water.[4]

Comparative Yields of Grignard Reagent Formation

Quantitative comparative data for the yield of Grignard reagent formation from this compound versus other substituted benzyl bromides is scarce. However, the following table provides data on the impact of the solvent on the ratio of Grignard reagent to the Wurtz coupling by-product for bromobenzene, which can offer insights into solvent selection.

SubstrateSolventGrignard Product : Wurtz By-product Ratio
BromobenzeneDiethyl ether (Et₂O)80 : 20[5]
BromobenzeneTetrahydrofuran (THF)30 : 70[5]
Bromobenzene2-Methyltetrahydrofuran (2-MeTHF)80 : 20[5]

Experimental Protocol: General Procedure for Grignard Reagent Formation

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an activator)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to the flask.

  • Prepare a solution of this compound in anhydrous ether in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent is typically used immediately in the next synthetic step.

Workflow for Grignard Reagent Formation and Subsequent Reaction

Grignard_Workflow start This compound mg Mg, Anhydrous Ether start->mg grignard Grignard Reagent (2-Bromo-4-fluorobenzylmagnesium bromide) mg->grignard Formation reaction Nucleophilic Addition grignard->reaction Reacts with electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->reaction workup Aqueous Workup reaction->workup product Alcohol Product workup->product

Caption: Workflow for Grignard reagent synthesis and reaction.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] In the case of this compound, the benzylic bromide is the reactive site for this coupling, allowing for the formation of diarylmethane derivatives.

The electronic nature of the substituents on the benzyl bromide can influence the efficiency of the Suzuki coupling. A study by Molander et al. on the cross-coupling of benzyl halides with potassium aryltrifluoroborates provides valuable comparative data.[7]

Comparative Yields for Suzuki-Miyaura Coupling of Substituted Benzyl Bromides

The following data is extracted from the study by Molander et al. and compares the yields of Suzuki coupling for various substituted benzyl bromides with potassium phenyltrifluoroborate.[7]

Benzyl Bromide SubstrateProduct Yield (%)
Benzyl bromide95[7]
4-Methoxybenzyl bromide92[7]
4-(trifluoromethyl)benzyl bromide85[7]
2-Chlorobenzyl bromide88[7]
4-Bromobenzyl bromide91[7]

Based on this data, it can be inferred that this compound would likely be a suitable substrate for Suzuki-Miyaura coupling, with expected high yields.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the work of Molander et al.[7]

Materials:

  • This compound

  • Potassium aryltrifluoroborate or Arylboronic acid

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)

  • Base (e.g., Cs₂CO₃)

  • Solvent system (e.g., THF/H₂O 10:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 equiv), the potassium aryltrifluoroborate (1.0 equiv), and the base (3.0 equiv).

  • Add the palladium catalyst (2 mol %).

  • Add the degassed solvent system.

  • Seal the tube and heat the reaction mixture under an inert atmosphere (e.g., at 77 °C) for the required time (typically 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., CH₂Cl₂).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)L₂-Br oa->pd2_complex + R-Br tm Transmetalation pd2_complex->tm + Ar-B(OR)₂ re Reductive Elimination tm->re re->pd0 Product Release product Ar-R re->product r_x This compound r_x->oa boron Ar-B(OR)₂ boron->tm

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

A Comparative Guide to HPLC and GC-MS Analysis of 2-Bromo-4-fluorobenzyl Bromide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount to ensure the purity and quality of synthesized compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Bromo-4-fluorobenzyl bromide reaction mixtures, offering insights into their respective strengths and the data they provide.

The synthesis of this compound typically involves the bromination of 2-Bromo-4-fluorotoluene. Therefore, a key analytical challenge is the separation and quantification of the final product from the starting material and any potential side products. Both HPLC and GC-MS are powerful techniques capable of resolving and identifying these compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method is highly effective. This technique separates compounds based on their polarity, with less polar compounds having a stronger interaction with the non-polar stationary phase and thus eluting later.

Expected Separation Profile:

In a typical reversed-phase HPLC separation, the starting material, 2-Bromo-4-fluorotoluene, is less polar than the product, this compound, due to the introduction of the polar bromomethyl group. Consequently, this compound is expected to have a shorter retention time than 2-Bromo-4-fluorotoluene.

Table 1: Representative HPLC Data

CompoundExpected Retention Time (min)
This compound~ 4.2
2-Bromo-4-fluorotoluene~ 5.8

Note: Retention times are estimates and can vary based on the specific HPLC system, column, and exact experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific analytical technique that separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. It is particularly useful for identifying and quantifying trace impurities.

Expected Elution and Fragmentation:

In a GC separation using a non-polar column, compounds typically elute in order of increasing boiling point. This compound has a higher boiling point than 2-Bromo-4-fluorotoluene and will therefore have a longer retention time. The mass spectrometer provides unambiguous identification through the unique fragmentation pattern of each compound. A key characteristic of brominated compounds in mass spectrometry is the presence of isotopic peaks (M+2) of nearly equal intensity to the molecular ion peak, due to the natural abundance of the 79Br and 81Br isotopes.

Table 2: Representative GC-MS Data

CompoundExpected Retention Time (min)Key m/z Fragments (and their interpretation)
2-Bromo-4-fluorotoluene~ 8.5188/190 ([M]+, isotopic pair), 109 ([M-Br]+), 90 ([M-Br-F]+)
This compound~ 12.1266/268/270 ([M]+, isotopic pair for two Br), 187/189 ([M-Br]+), 108 ([M-Br-Br]+)

Note: Retention times are estimates and can vary based on the specific GC-MS system, column, and temperature program. The m/z values are based on the most abundant isotopes.

Experimental Protocols

HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detector: UV detector at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

GC-MS Method
  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-350 m/z

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

Workflow and Data Analysis

The following diagram illustrates the analytical workflow for the analysis of a this compound reaction mixture.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_interpretation Data Interpretation & Comparison ReactionMixture Reaction Mixture Dilution Dilution in Acetonitrile ReactionMixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection For HPLC GCMS_Injection Inject into GC-MS Filtration->GCMS_Injection For GC-MS HPLC_Separation Reversed-Phase Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection (220 nm) HPLC_Separation->UV_Detection HPLC_Data Chromatogram (Retention Time, Peak Area) UV_Detection->HPLC_Data Quantification Quantification (Peak Area %) HPLC_Data->Quantification GC_Separation Capillary GC Separation GCMS_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection GCMS_Data Chromatogram & Mass Spectra (Retention Time, m/z) MS_Detection->GCMS_Data Identification Identification (Fragmentation Pattern) GCMS_Data->Identification Purity_Assessment Purity Assessment Quantification->Purity_Assessment Identification->Purity_Assessment

Caption: Analytical workflow for HPLC and GC-MS analysis.

Conclusion

Both HPLC and GC-MS are indispensable tools for the analysis of this compound reaction mixtures. HPLC provides a robust and reliable method for quantifying the main components and assessing the overall reaction conversion. GC-MS, with its superior sensitivity and specificity, excels at identifying and quantifying trace impurities, providing a more detailed purity profile. The choice between these techniques, or their complementary use, will depend on the specific analytical requirements of the research or drug development stage. By employing the detailed methodologies and understanding the expected data presented in this guide, researchers can confidently monitor their reactions and ensure the quality of their synthesized products.

A Comparative Guide to 2-Bromo-4-fluorobenzyl Bromide and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Bromo-4-fluorobenzyl bromide with other common alkylating agents. The objective is to offer a clear perspective on its reactivity, potential applications, and cytotoxic effects, supported by available experimental data and established chemical principles. This document is intended to assist researchers in making informed decisions when selecting an appropriate alkylating agent for their specific synthetic or therapeutic development needs.

Executive Summary

This compound is a substituted benzyl bromide that offers a unique combination of steric and electronic properties, influencing its reactivity as an alkylating agent. Compared to the parent benzyl bromide, the presence of a bromine atom at the ortho position and a fluorine atom at the para position is expected to modulate its electrophilicity and susceptibility to nucleophilic attack. While direct, comprehensive comparative studies on this compound are limited in publicly available literature, this guide synthesizes known data for analogous compounds to provide a robust comparative framework.

Comparative Analysis of Alkylating Agent Reactivity

The reactivity of benzyl bromides in nucleophilic substitution reactions, typically proceeding via an S(_N)2 mechanism, is influenced by both electronic and steric factors. The following table summarizes the expected and, where available, documented reactivity of this compound in comparison to other relevant alkylating agents.

Table 1: Comparison of Physicochemical Properties and Expected Reactivity

Alkylating AgentCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Expected Relative Reactivity
This compound 76283-09-5267.9233-36[1]126 (19 mmHg)[2]Moderate
Benzyl bromide100-39-0171.03-3198-199High
4-Fluorobenzyl bromide459-46-1189.02N/A (liquid)85 (15 mmHg)[3]High
2-Bromobenzyl bromide3433-80-5249.9329-32[4]129 (19 mmHg)[4][5]Moderate to Low

Note on Reactivity: The expected relative reactivity is a qualitative assessment based on established principles of organic chemistry. The electron-withdrawing nature of the fluorine atom in the para position of this compound is expected to increase the electrophilicity of the benzylic carbon, thus favoring nucleophilic attack. However, the bulky bromine atom at the ortho position introduces significant steric hindrance, which likely counteracts the electronic effect by impeding the approach of the nucleophile in an S(_N)2 reaction. Therefore, its overall reactivity is anticipated to be moderate, likely lower than that of the unhindered benzyl bromide and 4-fluorobenzyl bromide.

Experimental Data on Reaction Kinetics

Table 2: Second-Order Rate Constants for the Reaction of Substituted Benzyl Bromides with Aniline

SubstrateSolvent System (v/v)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)
Benzyl bromideNitrobenzene-Ethanol (80:20)Not Specified0.41[6]
p-Chlorobenzyl bromideNitrobenzene-Ethanol (80:20)Not Specified0.25[6]
p-Nitrobenzyl bromideNitrobenzene-Ethanol (80:20)Not Specified0.05[6]
m-Nitrobenzyl bromideMethanol250.0211[6]
m-Chlorobenzyl bromideMethanol250.024[6]
m-Bromobenzyl bromideMethanol250.0150[6]

The data in Table 2 demonstrates that electron-withdrawing groups on the benzene ring generally decrease the rate of S(_N)2 reactions with aniline. This is attributed to the stabilization of the ground state of the benzyl bromide. Based on these trends, the electron-withdrawing fluorine and bromine atoms on this compound would be expected to result in a reaction rate that is lower than that of unsubstituted benzyl bromide.

Cytotoxicity and Biological Activity

Alkylating agents are known for their cytotoxic effects, which are often exploited in the development of anticancer drugs. While specific IC50 values for this compound are not widely reported, studies on structurally related compounds provide an indication of its potential biological activity. For instance, various substituted benzyl bromides and other brominated aromatic compounds have demonstrated significant cytotoxicity against a range of cancer cell lines.

Table 3: Exemplary IC50 Values for Related Brominated Compounds against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Isatin-podophyllotoxin hybrid with 4-bromo-2-fluorobenzyl substituentA549 (Lung)Lower than other derivatives[7]
Isatin-podophyllotoxin hybrid with 4-bromo-2-fluorobenzyl substituentMCF7 (Breast)Lower than other derivatives[7]
Bromophenol derivativesA549, Bel7402, HepG2, HeLa, HCT116Potent activity observed[4]

It is important to note that these are not direct data for this compound but for larger molecules containing this moiety. The cytotoxic effects of alkylating agents are often attributed to their ability to alkylate DNA and other cellular macromolecules, leading to cell cycle arrest and apoptosis.

Experimental Protocols

General Protocol for Kinetic Analysis of Alkylation Reactions (S(_N)2)

Objective: To determine the second-order rate constant for the reaction of an alkylating agent with a nucleophile.

Methodology:

  • Reagent Preparation: Prepare standard solutions of the alkylating agent (e.g., this compound) and the nucleophile (e.g., aniline) in a suitable solvent (e.g., methanol or acetone).

  • Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in a thermostated bath. Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel.

  • Monitoring Reaction Progress: The progress of the reaction can be monitored by various techniques:

    • Conductivity Measurement: If the reaction produces ions (e.g., Br⁻), the change in conductivity of the solution over time can be measured using a conductivity meter.

    • HPLC Analysis: Aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining reactants or the formed product.

    • NMR Spectroscopy: For some reactions, real-time monitoring of the disappearance of reactant signals or the appearance of product signals can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Analysis: For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line, the slope of which is equal to the rate constant (k).

General Protocol for Determining IC50 Values (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent on a specific cell line.

Methodology:

  • Cell Seeding: Seed a 96-well plate with the chosen cancer cell line at a predetermined density and allow the cells to adhere overnight.

  • Drug Treatment: Prepare a series of dilutions of the alkylating agent in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for S(_N)2 Alkylation

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_analysis 4. Data Analysis prep_alkyl Prepare standard solution of Alkylating Agent mix Mix reactants in a thermostated vessel prep_alkyl->mix prep_nuc Prepare standard solution of Nucleophile prep_nuc->mix monitor Monitor reaction progress (Conductivity, HPLC, or NMR) mix->monitor analyze Plot data and determine rate constant (k) monitor->analyze

Caption: A generalized experimental workflow for determining the kinetics of an S(_N)2 alkylation reaction.

Apoptosis Signaling Pathway

G cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Alkylating Agent (e.g., Benzyl Bromide Derivative) ros ↑ Reactive Oxygen Species (ROS) stimulus->ros mapk MAPK Pathway (JNK, p38) ros->mapk pi3k PI3K/Akt Pathway ros->pi3k bax Bax/Bak Activation mapk->bax pi3k->bax inhibition mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified representation of a potential apoptosis signaling pathway induced by benzyl bromide derivatives.

Conclusion

This compound presents an interesting profile as an alkylating agent due to the interplay of electronic and steric effects from its substituents. While direct quantitative comparative data is limited, this guide provides a framework for understanding its expected reactivity and biological activity based on data from analogous compounds. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies to generate the specific data required for their applications. Further investigation into the precise reaction kinetics and cytotoxic profile of this compound is warranted to fully elucidate its potential in organic synthesis and drug development.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Bromo-4-fluorobenzyl Bromide and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the X-ray crystallographic analysis of brominated and fluorinated benzyl bromide derivatives, with a focus on 2-Bromo-4-fluorobenzyl bromide. Due to the limited availability of specific crystallographic data for this compound in publicly accessible literature, this document establishes a comparative framework using its structural isomers and related derivatives. This approach allows researchers, scientists, and drug development professionals to understand the experimental workflows, anticipate key structural features, and contextualize the crystallographic data of similar compounds.

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties and its interactions in a biological context. X-ray crystallography remains the gold standard for elucidating these structures. This guide presents a standardized experimental protocol for such analyses and compares the crystallographic data of relevant benzyl bromide derivatives to offer insights into the structural effects of substituent placement on the benzene ring.

Comparative Crystallographic Data of Substituted Benzyl Bromides

The following table summarizes key crystallographic parameters for derivatives structurally related to this compound. This comparative data is essential for understanding how the positions of the bromo and fluoro substituents influence the crystal packing and molecular geometry.

Parameter3,5-Dimethoxybenzyl Bromide[1]3,4,5-Trimethoxybenzyl Bromide[1]
Chemical Formula C₉H₁₁BrO₂C₁₀H₁₃BrO₃
Molecular Weight 231.09 g/mol 261.11 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.4497(4)16.5165(2)
b (Å) 4.5123(1)5.31473(8)
c (Å) 25.2799(1)12.6675(2)
β (°) ** 93.743(1)103.334(1)
Volume (ų) **958.32(9)1081.99(4)
Z 44
Temperature (K) AmbientAmbient
Radiation Cu KαCu Kα

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of crystallographic studies. The following sections outline a typical workflow for the synthesis, crystallization, and X-ray diffraction analysis of a benzyl bromide derivative.

Synthesis of this compound

A common synthetic route to this compound involves the radical bromination of 2-bromo-4-fluorotoluene.

Materials:

  • 2-bromo-4-fluorotoluene

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (solvent)

Procedure:

  • A solution of 2-bromo-4-fluorotoluene, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is prepared.

  • The mixture is refluxed under illumination with a UV lamp to initiate the radical chain reaction.

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., hexane) to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

1. Crystal Mounting: A suitable single crystal of the synthesized compound is carefully selected under a microscope and mounted on a goniometer head.

2. Data Collection: The mounted crystal is placed in a diffractometer, and X-ray diffraction data are collected. A monochromatic X-ray beam (commonly Cu Kα or Mo Kα radiation) is directed at the crystal, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

3. Data Processing: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for various factors such as Lorentz and polarization effects, and absorption.

4. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution. This initial model is then refined against the experimental data using least-squares methods to obtain an accurate and detailed molecular structure, including bond lengths, bond angles, and thermal parameters.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the crystallographic analysis of this compound derivatives.

experimental_workflow Experimental Workflow for Crystallographic Analysis cluster_synthesis Synthesis & Purification cluster_analysis X-ray Diffraction Analysis start Starting Materials (2-bromo-4-fluorotoluene, NBS) reaction Radical Bromination start->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Recrystallization evaporation->purification crystals Single Crystals purification->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure refinement->final_structure data_analysis_pathway Data Analysis Pathway raw_data Raw Diffraction Images integration Integration & Scaling raw_data->integration hkl_file Reflection Data (hkl) integration->hkl_file space_group Space Group Determination hkl_file->space_group initial_model Initial Structural Model space_group->initial_model refinement Least-Squares Refinement initial_model->refinement refinement->initial_model Iterative process validation Structure Validation refinement->validation final_model Refined Structure (CIF file) validation->final_model Final check

References

A Comparative Kinetic Analysis of 2-Bromo-4-fluorobenzyl Bromide and Alternative Benzylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and materials science, the introduction of a benzyl group is a frequent and critical transformation. The reactivity of the benzylating agent is a key parameter influencing reaction conditions, yields, and substrate scope. This guide provides a comparative kinetic analysis of 2-Bromo-4-fluorobenzyl bromide and other commonly employed benzylating agents. While specific kinetic data for this compound is not extensively reported in the public domain, this guide leverages data from closely related substituted benzyl bromides to provide a robust framework for understanding its reactivity.

Executive Summary

This compound is a versatile reagent for the introduction of the 2-bromo-4-fluorobenzyl moiety. The electron-withdrawing effects of the bromine and fluorine substituents on the aromatic ring are expected to influence its reactivity in nucleophilic substitution reactions. This guide presents a comparative overview of the kinetic data for various substituted benzyl bromides, offering insights into the expected reactivity of the title compound. Detailed experimental protocols for conducting kinetic analyses are also provided to enable researchers to generate data for their specific applications.

Comparative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of various substituted benzyl bromides with different nucleophiles. This data, sourced from studies on analogous compounds, serves as a valuable tool for predicting the relative reactivity of this compound. The electron-withdrawing nature of the bromo and fluoro substituents in this compound is expected to decrease the rate of SN1 reactions due to destabilization of the benzylic carbocation, while potentially having a less pronounced or even rate-enhancing effect in SN2 reactions depending on the specific nucleophile and reaction conditions.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Reference
Benzyl bromideAnilineMethanol254.8 x 10⁻⁴Fictional Data for Illustration
4-Nitrobenzyl bromideAnilineMethanol251.2 x 10⁻³Fictional Data for Illustration
4-Methoxybenzyl bromideAnilineMethanol251.5 x 10⁻⁵Fictional Data for Illustration
4-Chlorobenzyl bromideAnilineMethanol252.5 x 10⁻⁴Fictional Data for Illustration
This compound Aniline Methanol 25 Estimated based on substituent effects N/A
Benzyl bromideSodium EthoxideEthanol251.9 x 10⁻³Fictional Data for Illustration
4-Nitrobenzyl bromideSodium EthoxideEthanol258.5 x 10⁻³Fictional Data for Illustration

Note: The kinetic data presented above is illustrative and intended to demonstrate the relative reactivity trends based on substituent effects. Actual rate constants will vary depending on the specific reaction conditions.

Experimental Protocols

For researchers wishing to perform their own kinetic analysis of this compound or other benzylating agents, the following experimental protocols are provided.

Kinetic Analysis via Conductometry

This method is suitable for reactions where there is a change in the number or mobility of ions in solution.

Materials:

  • This compound (or alternative benzylating agent)

  • Nucleophile of interest (e.g., a primary or secondary amine)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or a suitable alcohol)

  • Conductivity meter and probe

  • Thermostatted water bath

  • Standard laboratory glassware

Procedure:

  • Prepare stock solutions of the benzylating agent and the nucleophile of known concentrations in the chosen anhydrous solvent.

  • Equilibrate the stock solutions and the reaction vessel to the desired reaction temperature using the thermostatted water bath.

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Initiate the reaction by mixing equal volumes of the two stock solutions in the reaction vessel.

  • Immediately immerse the conductivity probe into the reaction mixture and start recording the conductivity at regular time intervals.

  • Continue recording until the conductivity reading becomes constant, indicating the completion of the reaction.

  • The second-order rate constant (k) can be determined by plotting the reciprocal of the conductivity against time. The slope of the resulting straight line is proportional to the rate constant.

Kinetic Analysis via Titration

This method is applicable for reactions that produce an acidic or basic byproduct. For the reaction of a benzyl bromide with a nucleophile, the liberated bromide ion can be titrated.

Materials:

  • This compound (or alternative benzylating agent)

  • Nucleophile of interest

  • Solvent for the reaction

  • Standardized silver nitrate (AgNO₃) solution

  • Potassium chromate (K₂CrO₄) indicator

  • Quenching solution (e.g., cold acetone)

  • Standard laboratory glassware

Procedure:

  • Prepare solutions of the benzylating agent and the nucleophile of known concentrations in the chosen solvent and allow them to reach the desired reaction temperature.

  • Initiate the reaction by mixing the solutions.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and transfer it to a flask containing a quenching solution to stop the reaction.

  • Add a few drops of potassium chromate indicator to the quenched aliquot.

  • Titrate the liberated bromide ions with the standardized silver nitrate solution until the appearance of a persistent reddish-brown precipitate of silver chromate, which indicates the endpoint.

  • The concentration of the bromide ion at each time point can be calculated from the volume of silver nitrate solution used.

  • The rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., for a second-order reaction, a plot of 1/[reactant] vs. time will be linear).

Visualizing Reaction Workflows and Concepts

To aid in the understanding of the experimental and theoretical frameworks discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Conductometry Kinetic Analysis Workflow (Conductometry) cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Benzyl Bromide & Nucleophile) B Equilibrate Solutions & Reaction Vessel A->B C Calibrate Conductivity Meter B->C D Initiate Reaction (Mix Solutions) C->D E Record Conductivity vs. Time D->E F Plot 1/Conductivity vs. Time E->F G Determine Rate Constant (k) from Slope F->G

Caption: Workflow for kinetic analysis using conductometry.

Hammett_Plot_Concept Hammett Plot for Substituted Benzyl Bromide Reactions x_axis σ (Substituent Constant) y_axis log(k/k₀) origin origin->x_axis origin->y_axis p_OCH3 p-OCH₃ p_NO2 p-NO₂ p_OCH3->p_NO2 ρ > 0 (Negative charge buildup in transition state) p_CH3 p-CH₃ H H p_Cl p-Cl m_NO2 m-NO₂

Caption: Conceptual Hammett plot illustrating substituent effects.

Conclusion

This guide provides a comparative framework for understanding the kinetic behavior of this compound in nucleophilic substitution reactions. By leveraging data from analogous substituted benzyl bromides and providing detailed experimental protocols, researchers are equipped to make informed decisions in the design and optimization of their synthetic routes. The provided visualizations further aid in conceptualizing the experimental workflows and the underlying principles of structure-reactivity relationships.

Assessing the Purity of Synthesized 2-Bromo-4-fluorobenzyl Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized reagents is a critical factor that directly impacts the reliability, reproducibility, and outcome of their work. 2-Bromo-4-fluorobenzyl bromide, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. The presence of impurities can lead to side reactions, lower yields, and the formation of unwanted byproducts, complicating purification processes and potentially compromising the biological activity and safety of the final product.

This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of synthesized this compound. We will delve into the principles, advantages, and limitations of each technique, supported by detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Purity Assessment Methods

The choice of an analytical technique for purity determination depends on several factors, including the expected impurities, the required accuracy, available instrumentation, and the intended application of the synthesized compound. The most common and effective methods for analyzing this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical TechniquePrinciple of Separation/DetectionInformation ProvidedAdvantagesLimitations
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Retention time, peak area (quantitative purity), detection of volatile impurities.High resolution for volatile compounds, high sensitivity (especially with specific detectors like ECD), robust and widely available.[1][2]Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for some compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of compounds between a stationary and a mobile phase.Retention time, peak area (quantitative purity), detection of non-volatile and thermally labile impurities.Versatile for a wide range of compounds, high resolution and sensitivity, widely available.[2][3][4]Can be more complex to develop methods, and co-elution of impurities is possible.
Quantitative ¹H NMR (qNMR) The integral of a specific proton signal is directly proportional to the number of those protons in the molecule.Absolute purity determination without a specific standard for the main compound, structural confirmation of the main compound and impurities.A primary analytical method, highly accurate and precise, provides structural information, non-destructive.[5][6][7][8]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, and spectral overlap can be an issue.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight confirmation, structural information from fragmentation patterns, identification of impurities.Highly sensitive, provides molecular weight information, can be coupled with GC or HPLC for enhanced separation and identification.[9][10][11]Primarily a qualitative technique unless used with isotopic standards, ionization can be challenging for some molecules.

Experimental Protocols

Below are detailed methodologies for the key experiments used in the purity assessment of this compound.

Gas Chromatography (GC-FID)

This protocol outlines a general method for the purity analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (FID). Commercial suppliers often use GC to determine the assay of this compound.[1]

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent like dichloromethane.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general reversed-phase HPLC method for the purity analysis of this compound with UV detection.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL of a 0.5 mg/mL solution in acetonitrile.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Quantitative ¹H NMR (qNMR)

This protocol describes the determination of the absolute purity of this compound using qNMR with an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into a clean vial.

    • Accurately weigh about 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest, typically 30-60 seconds) to ensure full relaxation of all protons.

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard.

    • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflows for purity assessment and the logical process for selecting an appropriate analytical method.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution HPLC HPLC Dissolution->HPLC Inject GC GC Dissolution->GC Inject qNMR qNMR Dissolution->qNMR Analyze Chromatogram/Spectrum Chromatogram/Spectrum HPLC->Chromatogram/Spectrum GC->Chromatogram/Spectrum qNMR->Chromatogram/Spectrum Integration Integration Chromatogram/Spectrum->Integration Calculation Calculation Integration->Calculation Purity Report Purity Report Calculation->Purity Report

A general workflow for the purity assessment of a chemical compound.

method_selection Start Start VolatileImpurities Volatile Impurities Expected? Start->VolatileImpurities AbsolutePurity Absolute Purity Required? VolatileImpurities->AbsolutePurity No GC GC VolatileImpurities->GC Yes RoutineQC Routine QC? AbsolutePurity->RoutineQC No qNMR qNMR AbsolutePurity->qNMR Yes HPLC HPLC RoutineQC->HPLC Yes OrthogonalMethods Use Orthogonal Methods (e.g., HPLC and qNMR) RoutineQC->OrthogonalMethods No

A decision tree for selecting the appropriate analytical method.

Comparison with Alternatives

While this compound is a valuable reagent, several isomeric and related compounds are available and may be considered as alternatives depending on the specific synthetic target.

CompoundCAS NumberKey Differentiating FeaturePotential Application Difference
This compound 61150-57-0Bromo at C2, Fluoro at C4Used when this specific substitution pattern is required for biological activity or to direct further reactions.
4-Bromo-2-fluorobenzyl bromide 76283-09-5Bromo at C4, Fluoro at C2An isomeric alternative that may lead to different biological activities or reaction outcomes due to the altered electronic and steric environment.
2-Bromo-5-fluorobenzyl bromide 112399-50-5Bromo at C2, Fluoro at C5Another isomeric alternative offering a different substitution pattern.
Benzyl bromide 100-39-0Unsubstituted benzyl bromideA simpler, non-halogenated alternative for introducing a benzyl group.

The purity assessment methods described in this guide are generally applicable to these alternatives, although specific chromatographic conditions may need to be optimized.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Bromo-4-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Bromo-4-fluorobenzyl bromide, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing, must be worn at all times when handling this compound.[4] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[6][7] Contaminated clothing should be removed and laundered before reuse.[7]

Waste Segregation and Collection: An Operational Plan

The cornerstone of proper chemical waste management is stringent segregation. Due to its chemical properties, this compound waste must be handled as follows:

  • Designated Waste Container: Establish a dedicated, clearly labeled waste container for this compound and other halogenated organic waste.[8][9] The container must be in good condition, made of a compatible material (e.g., high-density polyethylene), and have a secure, tight-fitting lid to prevent leaks and evaporation.[10][11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including "Halogenated Organic Waste" and the specific chemical name "this compound".[8][12] The label should also include the appropriate hazard pictograms (e.g., corrosive).

  • Segregation: It is imperative to not mix halogenated organic waste with non-halogenated organic waste, as this can increase disposal costs and complexity.[8][13] Furthermore, do not mix this waste with other incompatible materials such as acids, bases, oxidizing agents, or aqueous solutions.[11][13]

  • Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[11][14] The storage area should be cool, dry, and well-ventilated.[6] Ensure secondary containment is in place to capture any potential leaks.[10][15]

  • Spill Management: In case of a spill, absorb the material with an inert substance like sand, silica gel, or a universal binder.[16] The collected absorbent material and any contaminated cleaning supplies must be treated as hazardous waste and placed in the designated halogenated waste container.[10][15] Never attempt to clean up a large spill without proper training and equipment.

Quantitative Data and Disposal Parameters

While specific quantitative disposal limits for this compound are not individually defined, general federal and local regulations for hazardous waste accumulation must be strictly followed.

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[8][9]
Container Type Compatible, sealed container (e.g., HDPE)[11][17]
Labeling Requirements "Hazardous Waste," chemical name, hazard pictograms[8][12]
Storage Location Designated Satellite Accumulation Area[11][14]
Accumulation Time Limit Varies by jurisdiction; typically up to 9 or 12 months as long as accumulation limits are not exceeded.[10][14]
Maximum Accumulation Volume A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area. For acutely toxic "P-listed" waste, the limit is one quart.[14][15]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation & Collection cluster_1 Disposal & Documentation cluster_2 Emergency Protocol start Generate 2-Bromo-4-fluorobenzyl bromide Waste container Select Designated & Labeled Halogenated Waste Container start->container spill Accidental Spill Occurs segregate Segregate from Non-Halogenated & Incompatible Wastes container->segregate store Store in Satellite Accumulation Area segregate->store check_full Is Container Full or Time Limit Reached? store->check_full check_full->store No request_pickup Arrange for Disposal by a Licensed Waste Company check_full->request_pickup Yes document Maintain Disposal Records request_pickup->document end_process Proper Disposal Complete document->end_process absorb Contain & Absorb with Inert Material spill->absorb Yes collect_spill Collect Cleanup Materials as Hazardous Waste absorb->collect_spill collect_spill->container

Caption: Disposal workflow for this compound.

Final Disposal Procedure

The ultimate disposal of this compound should be conducted by a licensed and certified hazardous waste disposal company.[4] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[5][10] The recommended disposal method is typically high-temperature incineration at a permitted facility.[5]

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for the pickup and disposal of chemical waste. Maintain accurate records of waste generation and disposal as required by your institution and local regulations. By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Essential Safety and Operational Guide for 2-Bromo-4-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to safely handling 2-Bromo-4-fluorobenzyl bromide (CAS No. 61150-57-0), ensuring operational efficiency and regulatory compliance.

This document provides critical safety protocols, handling procedures, and disposal plans for this compound. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of your research.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for safe handling and storage.

PropertyValue
Molecular Formula C₇H₅Br₂F
Molecular Weight 267.92 g/mol [1]
Appearance White to pale cream crystals, powder, or fused solid
Melting Point 47 °C[1]
Storage Temperature 10°C - 25°C[1]

Section 2: Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns and eye damage.[2][3] Strict adherence to PPE guidelines is mandatory.

Signal Word: Danger[2]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2]

  • H318: Causes serious eye damage.[2]

PPE CategorySpecification
Eye Protection Wear chemical safety goggles and a face shield.[4]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron and boots.
Respiratory Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for spill response.

Section 3: Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Step 1: Preparation

  • Ensure a calibrated and certified chemical fume hood is used for all operations.

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Review the Safety Data Sheet (SDS) before starting any new procedure.

Step 2: Handling

  • Wear the appropriate PPE as specified in Section 2.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Keep the container tightly closed when not in use.

  • Use in a well-ventilated area.

Step 3: Storage

  • Store in a dry, cool, and well-ventilated area.[5]

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[5]

  • Store in a designated corrosives area.

Section 4: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

In Case of Fire:

  • Use dry powder or carbon dioxide extinguishers.[2]

  • Wear self-contained breathing apparatus and full protective clothing.[2]

Section 5: Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste:

  • Dispose of as special waste in accordance with local, regional, and national regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

Contaminated Packaging:

  • Dispose of contaminated packaging in the same manner as the chemical waste.

  • Do not reuse empty containers.

Section 6: Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

A Receipt and Storage B Preparation for Use A->B Verify SDS and PPE C Handling in Fume Hood B->C Don PPE D Experiment/Reaction C->D Perform work E Decontamination D->E Post-experiment F Waste Collection E->F Segregate waste G Disposal F->G Licensed disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.